"3-Methyl-1-(2-methylpiperidin-4-yl)piperidine" CAS number and identifiers
An In-depth Technical Guide to 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine and Its Analogs for Medicinal Chemistry Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine and Its Analogs for Medicinal Chemistry
Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of the novel chemical entity, 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine. Due to its novelty, direct experimental data and a registered CAS number are not publicly available. Therefore, this document leverages a deep understanding of related chemical structures and synthetic methodologies to provide researchers, scientists, and drug development professionals with a foundational understanding. We will deconstruct the target molecule, explore established synthetic routes for analogous compounds, predict its physicochemical properties, and discuss its potential pharmacological relevance. This guide serves as a valuable theoretical and practical resource for those looking to explore this and similar chemical spaces.
Introduction to the Target Molecule and Its Core Components
The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom, which is a prevalent motif in numerous FDA-approved drugs and natural alkaloids.[1][3][4] Its conformational flexibility and ability to engage in various intermolecular interactions make it an ideal scaffold for targeting biological receptors. The subject of this guide, "3-Methyl-1-(2-methylpiperidin-4-yl)piperidine," is a complex molecule comprised of two interconnected piperidine rings, each bearing a methyl substituent.
As of the date of this publication, a search of major chemical databases, including CAS, has not yielded a specific entry for this compound. This indicates its status as a novel or sparsely researched chemical entity. However, by examining its constituent parts, we can infer its properties and potential synthetic pathways.
The core structure can be broken down as follows:
A primary piperidine ring: This ring is substituted at the 1-position (the nitrogen atom).
A 3-methyl group: A methyl group is attached to the 3-position of this primary piperidine ring.
A 2-methylpiperidin-4-yl substituent: This group, attached to the nitrogen of the primary ring, is itself a piperidine ring with a methyl group at the 2-position.
Below is a visual representation of the target molecule and its key components.
Caption: Proposed reductive amination workflow.
Buchwald-Hartwig Amination
For constructing N-aryl piperidines, metal-catalyzed cross-coupling reactions are powerful tools. [5]While our target is an N-alkyl piperidine, similar principles can apply. A variation of the Buchwald-Hartwig amination could potentially be employed, although it is less common for this specific type of bond formation.
This would involve coupling 3-methylpiperidine with a 4-halo-2-methylpiperidine derivative (e.g., 4-bromo-1-Boc-2-methylpiperidine) in the presence of a palladium catalyst and a suitable base.
Potential Pharmacological Significance and Future Directions
The piperidine moiety is present in a wide range of pharmaceuticals, including antipsychotics, opioids, and antihistamines. [3][4]The specific substitution pattern of 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine suggests several potential areas of pharmacological interest:
Central Nervous System (CNS) Activity: Many piperidine-containing compounds exhibit CNS activity due to their ability to cross the blood-brain barrier and interact with various receptors and transporters.
Receptor Modulation: The rigid, yet conformationally flexible, structure of the bis-piperidine scaffold could allow for high-affinity binding to G-protein coupled receptors (GPCRs) or ion channels.
Enzyme Inhibition: The molecule could serve as a scaffold for the design of enzyme inhibitors, where the piperidine rings provide a framework for orienting functional groups to interact with an enzyme's active site.
Further research into this novel compound would require its successful synthesis and subsequent biological screening. A logical progression for a research program would be:
Synthesis and Characterization: Synthesize the compound using the proposed methods and fully characterize it using techniques such as NMR, mass spectrometry, and elemental analysis.
In Vitro Screening: Screen the compound against a panel of common CNS targets to identify any initial biological activity.
Structure-Activity Relationship (SAR) Studies: If promising activity is found, synthesize a library of related analogs to explore the SAR and optimize the compound's potency and selectivity.
[6]
Conclusion
While "3-Methyl-1-(2-methylpiperidin-4-yl)piperidine" is not yet a cataloged chemical, this guide provides a robust framework for its future investigation. By leveraging established synthetic methodologies and understanding the properties of analogous compounds, researchers can confidently approach the synthesis and exploration of this novel chemical entity. The rich history of the piperidine scaffold in drug discovery suggests that this and similar molecules hold significant potential for the development of new therapeutics.
[1]
References
General Path to N-Arylpiperidines - ChemistryViews . (2023). Available at: [Link]
Selingo, J. D., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates . Journal of the American Chemical Society, 146(1), 936-945. Available at: [Link]
A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates | Journal of the American Chemical Society . (2023). Available at: [Link]
Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis | ChemRxiv . (n.d.). Available at: [Link]
A Facile Synthesis of N-Aryl Substituted Piperidones - Sciencemadness.org . (n.d.). Available at: [Link]
PIPERIDINE - Ataman Kimya . (n.d.). Available at: [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . (n.d.). Available at: [Link]
Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data - ResearchGate . (2025). Available at: [Link]
3-Methylpiperidin-4-one hydrochloride - ChemBK . (2024). Available at: [Link]
Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues . (2014). Available at: [Link]
Piperidine - Wikipedia . (n.d.). Available at: [Link]
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD.org . (2023). Available at: [Link]
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC . (2025). Available at: [Link]
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online . (n.d.). Available at: [Link]
The Piperidine Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activity of Novel Piperidine Compounds For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Piperidine Moiety The pi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide on the Biological Activity of Novel Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Piperidine Moiety
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its prevalence in numerous natural alkaloids, synthetic pharmaceuticals, and agrochemicals underscores its remarkable versatility as a pharmacophore.[2] The inherent conformational flexibility of the piperidine scaffold, coupled with its ability to be readily functionalized at multiple positions, allows for the precise spatial orientation of substituents to engage with a wide array of biological targets. This has led to its designation as a "privileged structure," a testament to its recurring role in successful drug discovery campaigns across diverse therapeutic areas.[3] This in-depth technical guide will explore the multifaceted biological activities of novel piperidine compounds, with a particular focus on their anticancer, neuroprotective, and antiviral properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a logical framework for the continued development of this remarkable class of compounds.
The piperidine moiety is an integral structural feature in a multitude of approved and investigational anticancer agents.[4] These compounds exert their cytotoxic and cytostatic effects through diverse mechanisms, including the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.
Modulation of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[5] A number of novel piperidine-containing compounds have been developed as potent inhibitors of this pathway.
One notable example is the series of AKT inhibitors bearing a piperidin-4-yl side chain.[3] Compound 10h from this series has demonstrated potent pan-AKT inhibitory activity, effectively suppressing the phosphorylation of AKT and its downstream substrate, GSK3β, in prostate cancer cells.[3] This inhibition of the PI3K/Akt pathway ultimately leads to the induction of apoptosis in cancer cells.[3]
Another promising agent is E22 , a 3,4,6-trisubstituted piperidine derivative, which has shown potent in vitro and in vivo antitumor efficacy.[6] Mechanistic studies have confirmed that E22 significantly inhibits the phosphorylation of proteins downstream of Akt kinase in both cellular and xenograft models.[6]
The natural alkaloid piperine , found in black pepper, has also been shown to modulate the PI3K/Akt pathway.[7][8] Studies in colorectal cancer cells have demonstrated that piperine treatment leads to a decrease in the phosphorylation of Akt, contributing to its pro-apoptotic effects.[7]
Below is a diagram illustrating the PI3K/Akt signaling pathway and the points of intervention by piperidine-based inhibitors.
Caption: MAPK signaling pathway and modulation by piperidine compounds.
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of novel piperidine compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values are determined to quantify their potency.
Piperidine-based compounds have shown considerable promise in the development of therapeutic agents for neurodegenerative disorders, such as Alzheimer's disease. A key target in this area is the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine.
A variety of novel piperidine derivatives have been synthesized and evaluated as anticholinesterase agents. [10]The inhibitory activity of these compounds against AChE can be determined using a colorimetric assay.
Antiviral Activity: A Broad Spectrum of Inhibition
The piperidine scaffold has been successfully incorporated into a range of antiviral agents, demonstrating activity against various viruses, including HIV. [11]For instance, piperidine-4-carboxamide derivatives have been designed and synthesized as potent CCR5 inhibitors, which can block the entry of HIV-1 into host cells. [5]The antiviral efficacy of these compounds is typically assessed through assays that measure the inhibition of viral replication or cytopathic effects in cell culture.
Experimental Protocols
General Experimental Workflow for Drug Discovery
The discovery and development of novel piperidine compounds follow a structured workflow, from initial synthesis to preclinical evaluation.
Caption: A simplified workflow for drug discovery and development.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test piperidine compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
[4]4. Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
[4]5. Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 540-570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the compound.
Acetylcholinesterase Inhibition Assay
This assay is used to screen for and characterize inhibitors of acetylcholinesterase.
Principle: The Ellman's method is a widely used colorimetric assay. Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product. The rate of color formation is proportional to AChE activity.
Step-by-Step Protocol:
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), DTNB, and the test piperidine compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE solution.
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Add DTNB and then ATCI to initiate the reaction.
[2]5. Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the uninhibited control and calculate the IC50 value.
This assay is used to evaluate the ability of a compound to protect cells from the destructive effects of a virus.
Principle: Many viruses cause visible damage to infected cells, known as the cytopathic effect (CPE). An effective antiviral agent will prevent or reduce the development of CPE.
Step-by-Step Protocol:
Cell Plating: Plate host cells in a 96-well plate and allow them to form a confluent monolayer.
Compound and Virus Addition: Add serial dilutions of the piperidine compound to the wells, followed by a standardized amount of the virus.
[3]3. Incubation: Incubate the plate for a period sufficient for the virus to cause CPE in the control wells (typically 3-7 days).
CPE Evaluation: Visually assess the degree of CPE in each well under a microscope. Alternatively, a cell viability assay (e.g., MTT) can be used to quantify the protective effect.
Data Analysis: Determine the concentration of the compound that inhibits CPE by 50% (the EC50 value).
Conclusion and Future Directions
The piperidine scaffold continues to be a rich source of novel therapeutic agents with a broad spectrum of biological activities. The examples highlighted in this guide demonstrate the potential of piperidine derivatives to modulate key signaling pathways implicated in cancer, neurodegeneration, and viral infections. The ongoing exploration of the vast chemical space around the piperidine core, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and safety profiles. Future research should focus on the synthesis of novel, structurally diverse piperidine libraries and their screening against a wider range of biological targets. Furthermore, the application of computational modeling and structure-based drug design will be instrumental in optimizing the pharmacokinetic and pharmacodynamic properties of promising lead compounds.
References
PubMed. p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones. Available from: [Link].
ACS Publications. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. J Med Chem. 2019;62(15):7264-7288. Available from: [Link].
Frontiers. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Available from: [Link].
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. 2025. Available from: [Link].
PubMed. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. Available from: [Link].
MDPI. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells. Available from: [Link].
IJIRT. The Wide Spectrum Biological Activities of Piperidine -A Short Review. 2021;8(4). Available from: [Link].
Slideshare. Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Available from: [Link].
Bio-protocol. Acetylcholinesterase Inhibition Assay. Available from: [Link].
NIH. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Available from: [Link].
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link].
NIH. Virucidal and Neutralizing Activity Tests for Antiviral Substances and Antibodies. Available from: [Link].
ResearchGate. Structure–activity relationship of piperidine derivatives with... Available from: [Link].
ResearchGate. p38 inhibitors: Piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones. Available from: [Link].
ACS Publications. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). J Med Chem. 2010;53(5):2070-2086. Available from: [Link].
NIH. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Available from: [Link].
NIH. A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer. Available from: [Link].
PubMed. Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats. Available from: [Link].
NIH. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. Available from: [Link].
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Guide / Whitepaper
Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists
Executive Summary & Significance
The 1,4'-bipiperidine scaffold—specifically 3-methyl-1-(2-methylpiperidin-4-yl)piperidine —represents a critical structural motif in modern drug discovery, particularly within the kinase inhibitor space (e.g., JAK1/3 inhibitors) and GPCR modulators. Its value lies in its ability to tune physicochemical properties (solubility, pKa) while offering vectors for precise hydrophobic interactions via the methyl substituents.
However, this molecule presents a significant stereochemical challenge. With three chiral centers (Ring A: C3; Ring B: C2, C4) and a flexible nitrogen linker, the molecule can exist as multiple diastereomers. This guide provides a definitive, self-validating protocol for the structural elucidation and stereochemical assignment of this scaffold, moving beyond basic connectivity to absolute configuration.
Synthetic Context & Isomeric Complexity[1]
To understand the elucidation, one must understand the origin of the isomers. The standard synthesis involves the reductive amination of 2-methylpiperidin-4-one with 3-methylpiperidine .
The Synthetic Pathway (DOT Visualization)
Caption: Reductive amination pathway generating the 1,4'-bipiperidine core. The hydride attack direction determines the C4 stereochemistry.
The Stereochemical Challenge
The reaction yields a mixture of diastereomers driven by thermodynamics and sterics:
Ring B (2-Me, 4-Subst): The 2-methyl group anchors the conformation (equatorial). The incoming amine (Ring A) can be cis (equatorial) or trans (axial) relative to the 2-methyl.
Thermodynamic Product:cis-2,4 (Both groups equatorial).
Kinetic Product:trans-2,4 (Axial attack).
Ring A (3-Me): The 3-methyl center is fixed from the starting material but creates diastereomeric pairs when coupled to Ring B.
Mass Spectrometry: Establishing Connectivity
Before stereochemistry, connectivity must be validated. The 1,4'-bipiperidine core shows a distinct fragmentation pattern in ESI-MS/MS.
Protocol:
Ionization: ESI+ (Positive Mode).
Collision Energy: 20-35 eV.
Diagnostic Fragments:
Fragment Ion (m/z)
Proposed Structure
Mechanistic Origin
[M+H]+
Parent Ion
Protonated molecular ion.
~112
3-methyl-N-methylene-piperidinium
Cleavage of the central N-C4 bond (Ring A fragment).
~98
2-methyl-tetrahydropyridine
Ring B fragment after N-C cleavage and H-transfer.
NMR Spectroscopy: The Core Elucidation Protocol
This is the most critical section. You cannot rely on chemical shifts alone due to the flexibility of the rings. You must use scalar coupling (
) and through-space correlations (NOE).
1D
H NMR: Diagnostic Signals
The conformation of Ring B is determined by the H4 proton (the methine proton at the linkage point).
Optimizing the Privileged Scaffold: In Silico ADMET Prediction for Piperidine Derivatives
Executive Summary The piperidine scaffold is a cornerstone of medicinal chemistry, present in over 70 FDA-approved drugs including fentanyl, donepezil, and methylphenidate. However, the very features that make it a "priv...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The piperidine scaffold is a cornerstone of medicinal chemistry, present in over 70 FDA-approved drugs including fentanyl, donepezil, and methylphenidate. However, the very features that make it a "privileged structure"—specifically its basic nitrogen (pKa ~10-11) and conformational flexibility—introduce specific ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) liabilities.
This technical guide provides a rigorous, self-validating in silico framework for profiling piperidine derivatives. Unlike generic small-molecule profiling, this protocol specifically addresses the cationic nature of piperidines at physiological pH, focusing on hERG channel blockade and CYP2D6 metabolism.
Part 1: The Physicochemical Foundation
The Protonation Trap
The most common failure mode in modeling piperidines is neglecting ionization. At pH 7.4, the piperidine nitrogen is predominantly protonated (
).
Standard LogP (partition coefficient of neutral species) is often irrelevant.
LogD7.4 (distribution coefficient at pH 7.4) is the authoritative metric for membrane permeability.
Validation Rule: If your model predicts high BBB permeability but calculated LogD7.4 is
, the prediction is likely a false positive driven by the neutral state assumption.
Critical Liabilities
Endpoint
Mechanism
Risk Level
hERG Blockade
Cationic- interaction between protonated N and Tyr652/Phe656 in the hERG pore.
CRITICAL
CYP2D6 Metabolism
Asp301 in the CYP2D6 active site forms a salt bridge with the basic piperidine nitrogen.
HIGH
Phospholipidosis
Cationic amphiphilic drugs (CADs) accumulate in lysosomes; common in lipophilic piperidines.
MEDIUM
Part 2: Visualizing the Toxicity Mechanism
The following diagram illustrates the structural basis for the high hERG liability observed in piperidine derivatives. This is a pharmacophore-based logic flow essential for interpreting in silico alerts.
Figure 1: Mechanistic pathway of hERG blockade by piperidine derivatives. The protonated nitrogen is the key pharmacophoric feature driving toxicity.
Part 3: Step-by-Step Prediction Protocol
This protocol utilizes SwissADME for physicochemical baselining and ADMETlab 2.0 for advanced toxicity endpoints. These tools are selected for their specific handling of ionization states and robust QSAR models.
Phase 1: Structure Preparation (The "Garbage In" Filter)
Before submitting any molecule, you must canonicalize the structure.
Generate SMILES: Use a chemical drawing tool (ChemDraw/MarvinSketch).
Chirality Check: Piperidines often have chiral centers.[1] Explicitly define stereochemistry (@ or @@ in SMILES). Undefined chirality leads to "average" predictions that mask toxicity.
Salt Removal: Remove counter-ions (Cl-, Br-, TFA). Submit only the parent structure.
Phase 2: The Execution Workflow
Execute the following steps in parallel to build a comprehensive profile.
Step A: Physicochemical Profiling (SwissADME)
Input: Canonical SMILES.
Key Module: Lipophilicity & Pharmacokinetics.
Data Extraction:
Record WLOGP (Wildman-Crippen) for purely structural lipophilicity.
Record Boiled-Egg coordinates. This visualizes the WLOGP vs. TPSA (Topological Polar Surface Area) to predict BBB permeation.
Piperidine Specific Check: Look at the Bioavailability Radar.[2] If "Insolubility" is flagged, it is often a false flag for piperidines because the tool may not fully account for the solubility gain from protonation.
Key Modules: Metabolism (CYP) and Toxicity (hERG, Ames).
Data Extraction:
hERG Blockers: Probability score (0-1). >0.7 is a high risk.
CYP2D6 Substrate/Inhibitor: Critical for drug-drug interaction (DDI) assessment.
Hepatotoxicity (H-HT): Piperidines can form reactive metabolites (e.g., iminium ions).
Phase 3: Data Interpretation & Decision Matrix
Use the table below to interpret the raw data output.
Parameter
Tool
Threshold
Interpretation for Piperidines
LogP (Consensus)
SwissADME
> 3.5
High risk of non-specific binding and promiscuity.
TPSA
SwissADME
< 90 Ų
Favorable for BBB penetration (CNS targets).
hERG Probability
ADMETlab 2.0
> 0.5
Red Flag. Check if basic N is flanked by hydrophobic groups.
CYP2D6 Inhibitor
ADMETlab 2.0
> 0.7
High DDI risk. Consider steric hindrance near the N-atom.
Ames Test
ADMETlab 2.0
Positive
Mutagenic potential. Check for nitro/aniline impurities or substructures.
Part 4: Integrated Workflow Diagram
Figure 2: Integrated in silico workflow for ADMET profiling.
Part 5: Expert Insights & Self-Validation
To ensure Scientific Integrity , apply these self-validation checks to your results:
The "Lipophilicity Paradox":
Observation: SwissADME predicts high GI absorption, but ADMETlab predicts low solubility.
Resolution: Trust the consensus LogP but verify with pKa. If pKa > 10, the stomach (pH 1.5) solubility will be higher than predicted by neutral-state models.
The "hERG False Positive":
Observation: A piperidine derivative flags for hERG toxicity.[1][3]
Validation: Check the molecular weight and lipophilicity. If MW < 250 and LogP < 1, the hERG risk is likely overstated by the model, as the molecule may be too small to span the pore's pharmacophore points effectively.
Metabolic Switching:
If CYP2D6 inhibition is predicted, consider blocking the 4-position of the piperidine ring or introducing fluorine to the adjacent carbons to lower the pKa, thereby reducing affinity for the CYP2D6 active site.
References
SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017).[2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2][4] Scientific Reports, 7, 42717.
Piperidine in Drug Design: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
Molecular Docking of 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine: A Technical Guide for Drug Discovery Professionals
Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2] This in-depth technical guide provides a comprehensive framework for conducting molecular docking studies on 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine, a novel piperidine derivative. While specific biological activity for this compound is not yet extensively documented, its structural motifs suggest potential interactions with various enzyme and receptor families. This guide will, therefore, present a generalized yet rigorous workflow applicable to a range of potential protein targets. We will delve into the theoretical underpinnings of molecular docking, provide step-by-step protocols for ligand and protein preparation, detail the execution of docking simulations using industry-standard software, and offer insights into the interpretation and validation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to employ computational methods to elucidate the therapeutic potential of novel piperidine-based compounds.
Introduction: The Significance of the Piperidine Moiety and the Promise of 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for fine-tuning of interactions with biological macromolecules. Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and central nervous system effects.[3][4][5][6][7]
The subject of this guide, 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine, is a unique molecule featuring two interconnected piperidine rings with methyl substitutions. These structural features, particularly the presence of multiple chiral centers and a flexible linker, suggest a high degree of three-dimensionality, which can be advantageous for specific and high-affinity binding to protein targets.[8] Given the prevalence of piperidine cores in drugs targeting enzymes and G-protein coupled receptors, potential targets for this compound could include acetylcholinesterase (AChE), various kinases, and dopamine receptors.[9][10][11]
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a protein target, providing valuable insights into binding affinity and the nature of intermolecular interactions.[3] This guide will provide a robust methodology for conducting such a study on 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine.
Pre-Docking Considerations: Target Selection and Structural Preparation
The success of a molecular docking study is heavily reliant on the quality of the initial structures of both the ligand and the protein target.
Ligand Preparation
The initial step involves generating a high-quality 3D structure of 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine.
Protocol 1: Ligand Preparation
2D Structure Generation: Draw the 2D structure of 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine using chemical drawing software such as ChemDraw or MarvinSketch.
3D Structure Conversion: Convert the 2D structure into a 3D conformation. Most chemical drawing software has this functionality.
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, geometrically realistic conformation. Software like Avogadro or the energy minimization modules within docking suites can be used.
Charge Assignment and Atom Typing: Assign partial charges and atom types to the ligand. This is typically handled by the docking software's preparation scripts (e.g., prepare_ligand4.py in AutoDockTools).
Torsional Degrees of Freedom: Define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking simulation.
Protein Target Selection and Preparation
The choice of a protein target is critical and should be based on existing literature for similar piperidine derivatives or a broader screening hypothesis. For the purpose of this guide, we will outline a general protocol applicable to any selected protein target.
Protocol 2: Protein Preparation
PDB Structure Retrieval: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution crystal structure, preferably with a co-crystallized ligand to define the binding site.
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions that are not critical for binding or structural integrity. The co-crystallized ligand should also be removed.
Addition of Polar Hydrogens: Add polar hydrogen atoms to the protein structure, as these are often omitted in PDB files but are essential for accurate hydrogen bond calculations.
Charge Assignment: Assign partial charges to the protein atoms.
File Format Conversion: Convert the prepared protein structure into the appropriate file format for the docking software (e.g., PDBQT for AutoDock Vina).[11]
Molecular Docking Simulation
With the prepared ligand and protein structures, the molecular docking simulation can be performed. AutoDock Vina is a widely used and effective tool for this purpose.[3]
Grid Box Definition
A grid box defines the search space for the ligand within the protein's binding site.
Protocol 3: Grid Box Generation
Identify the Binding Site: The binding site is typically defined by the location of the co-crystallized ligand in the original PDB file.
Set Grid Box Dimensions: Center the grid box on the identified binding site. The dimensions of the box should be large enough to accommodate the ligand and allow for a range of possible binding poses. A common starting point is a 60 x 60 x 60 Å box with a spacing of 0.375 Å.[11]
Docking Execution
The docking simulation explores various conformations and orientations of the ligand within the defined grid box, scoring each pose based on a predefined scoring function.
Protocol 4: Running the Docking Simulation
Configuration File: Create a configuration file that specifies the paths to the prepared ligand and protein files, the grid box parameters, and the output file name.
Command Line Execution: Run the docking software (e.g., AutoDock Vina) from the command line, providing the configuration file as input.[3]
Post-Docking Analysis and Interpretation
The output of a docking simulation is a set of predicted binding poses for the ligand, ranked by their binding affinity scores.
Quantitative Analysis
Parameter
Description
Typical Values
Binding Affinity
An estimation of the binding free energy, with more negative values indicating stronger binding.
-5 to -15 kcal/mol
RMSD
Root Mean Square Deviation between the docked pose and a reference (e.g., co-crystallized ligand). Lower values indicate a better prediction.
< 2.0 Å
Qualitative Analysis
Visual inspection of the top-ranked binding poses is crucial for understanding the nature of the predicted interactions.
Protocol 5: Visualization and Interaction Analysis
Load Structures: Load the protein structure and the docked ligand poses into a molecular visualization tool such as PyMOL or VMD.
Analyze Interactions: Identify and analyze the key intermolecular interactions, including:
Hydrogen Bonds: Crucial for specificity and affinity.
Hydrophobic Interactions: Important for stabilizing the ligand in the binding pocket.
Pi-Pi Stacking: Interactions between aromatic rings.
Salt Bridges: Electrostatic interactions between charged residues.
Workflow and Pathway Visualization
To provide a clear overview of the entire process, the following diagrams illustrate the key workflows.
Caption: Overall workflow for molecular docking studies.
Caption: Detailed steps for ligand preparation.
Conclusion and Future Directions
This guide has provided a comprehensive and technically grounded framework for conducting molecular docking studies on 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine. By following these protocols, researchers can generate valuable hypotheses about the potential biological targets and binding modes of this novel compound. It is imperative to remember that molecular docking is a predictive tool, and its results should be validated through experimental assays. Future work should focus on synthesizing this compound and evaluating its activity against the top-ranked protein targets identified through the docking studies. The integration of computational and experimental approaches will be key to unlocking the full therapeutic potential of this promising piperidine derivative.
References
Benchchem. (n.d.). Application Notes and Protocols for Molecular Docking Studies of Piperidine-Hydrazone Derivatives.
MDPI. (2025, August 29). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.
Bentham Science Publishers. (2022, July 1). In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation.
Taylor & Francis Online. (2020, June 16). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring.
ACG Publications. (2025, March 27). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases.
(n.d.). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives.
King's College London. (2014, December). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues.
MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
PubMed. (2006, May 12). Combined experimental and computational study of the thermochemistry of methylpiperidines.
National Institute of Standards and Technology. (n.d.). Piperidine, 3-methyl-.
RSC Publishing. (2022, October 11). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.
ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.
Ataman Kimya. (n.d.). PIPERIDINE.
PubMed. (2000, October 16). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists.
PMC. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
Wikipedia. (n.d.). Piperidine.
ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions.
RSC Publishing. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
PMC. (2022, August 8). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction.
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
BOC Sciences. (n.d.). Piperidines.
PubMed. (2022, August 8). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction.
ResearchGate. (2025, August 7). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives | Request PDF.
Advanced Medicinal Chemistry of Piperidine Derivatives: Synthetic Protocols and Application Notes
Introduction: The Piperidine "Privileged Scaffold"[1] In medicinal chemistry, the piperidine ring is not merely a structural connector; it is a privileged scaffold appearing in over 70 FDA-approved therapeutics. Its ubiq...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Piperidine "Privileged Scaffold"[1]
In medicinal chemistry, the piperidine ring is not merely a structural connector; it is a privileged scaffold appearing in over 70 FDA-approved therapeutics. Its ubiquity stems from its unique ability to modulate physicochemical properties (LogP, pKa) while serving as a versatile vector for pharmacophore presentation.[1]
Unlike flat aromatic systems, piperidine exists predominantly in a chair conformation, offering defined spatial vectors for substituents (equatorial vs. axial). This 3D-richness allows for high-affinity interactions with GPCRs (e.g., opioids, antihistamines) and enzymes (e.g., acetylcholinesterase inhibitors like Donepezil).
Key Physicochemical Advantages[2]
Basicity Modulation: The secondary amine (
) is easily protonated at physiological pH, enhancing solubility and facilitating ionic interactions with aspartate/glutamate residues in binding pockets.
Metabolic Stability: Compared to open-chain amines, the cyclic structure is generally more resistant to oxidative deamination, though C2/C6 oxidation remains a metabolic soft spot.
Rigidity: It reduces the entropic penalty of binding compared to flexible alkyl chains.
Structural Biology & Pharmacophore Mapping
To design effective piperidine-based ligands, one must understand how the scaffold interacts with biological targets.[2] The diagram below illustrates the canonical interaction modes of the piperidine pharmacophore.
Figure 1: Pharmacophore interaction map of the piperidine scaffold, highlighting the critical salt bridge formation at N1 and the vectorization capabilities at C4.
Synthetic Protocols
The following protocols are selected for their high fidelity in medicinal chemistry campaigns, prioritizing functional group tolerance and yield.
Application: General N-alkylation of piperidines with aldehydes/ketones.
Mechanism: Formation of an iminium ion followed by selective reduction.[3][4]
Why this method? Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH
due to lower toxicity and better selectivity for imines over ketones/aldehydes [1].
Application: Synthesizing N-aryl piperidines (common in antipsychotics and kinase inhibitors).
Critical Insight: Palladium-catalyzed coupling is superior to S
Application: Appending alkyl groups to the piperidine
-position (C2) or functionalizing pyridine precursors prior to reduction.
Modern Approach: Photoredox catalysis allows for milder conditions than classical Ag/Persulfate methods [3].
Methodology (Photoredox)
Setup: Combine Pyridine/Piperidine precursor (1.0 equiv), Carboxylic Acid (Alkyl radical source, 2.0 equiv), and Ir-photocatalyst (1 mol%) in DMSO.
Oxidant: Add (NH
)SO (1.5 equiv).
Irradiation: Irradiate with Blue LEDs (450 nm) at RT for 12–18 hours.
Mechanism: The carboxylic acid undergoes oxidative decarboxylation to generate an alkyl radical, which attacks the protonated heterocycle.
Application Notes: Tuning Drug Properties
When incorporating piperidine into a lead compound, consider the "Piperidine Effect" on ADME properties.
Lipophilicity (LogP) Adjustment
Piperidine is a lipophilic scaffold.[8] To lower LogP without losing the pharmacophore:
Oxygen Insertion: Switch to Morpholine (lowers LogP by ~1.0 unit).
Bridging: Use Azabicyclo[2.2.1]heptane (increases solubility via polarity/shape).
Fluorination: Introduce 3,3-difluoropiperidine or 4-fluoropiperidine . This lowers the pKa of the nitrogen (reducing phospholipidosis risk) and blocks metabolic oxidation.
Metabolic Blocking
The C2 and C6 positions are prone to oxidation by CYP450 enzymes.
Strategy: Introduce methyl groups at C2/C6 (steric shield).
Example:Methylphenidate utilizes substitution adjacent to the nitrogen to modulate activity and stability.
References
Abdel-Magid, A. F., et al. (1996).[3][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
Proctor, R. S., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition.
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry.
analytical techniques for quantifying piperidine compounds
Executive Summary & Strategic Overview Piperidine (hexahydropyridine) is a ubiquitous pharmacophore found in blockbuster drugs ranging from fentanyl and methylphenidate to paroxetine. However, its quantification presents...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Overview
Piperidine (hexahydropyridine) is a ubiquitous pharmacophore found in blockbuster drugs ranging from fentanyl and methylphenidate to paroxetine. However, its quantification presents a distinct "Analytical Triad" of challenges:
Lack of Chromophore: The saturated heterocyclic ring lacks conjugated
-systems, rendering standard UV detection (254 nm) useless without derivatization.
High Basicity (pKa ~11.2): This leads to severe peak tailing on traditional silica-based C18 columns due to secondary silanol interactions.
High Polarity & Volatility: Small piperidine impurities often elute in the void volume of Reversed-Phase LC (RPLC) and can be lost during sample concentration steps.
This guide moves beyond generic protocols to provide three validated workflows: HILIC-MS/MS for bioanalysis, Dansyl Chloride Derivatization (HPLC-FLD) for QC release, and GC-MS for genotoxic impurity profiling.
Method Selection Decision Matrix
Before selecting a protocol, analyze your matrix and sensitivity requirements.
Figure 1: Decision tree for selecting the optimal piperidine quantification strategy based on matrix complexity and available instrumentation.
Protocol A: HILIC-MS/MS (The Bioanalytical Gold Standard)
Context: Traditional C18 columns fail to retain small, polar piperidines. Ion-pairing reagents (e.g., TFA) suppress MS ionization. Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice, utilizing the water-rich layer on the stationary phase to retain polar amines while using high-organic mobile phases that enhance ESI+ desolvation.
Experimental Setup
Column: Amide-functionalized HILIC column (e.g., TSKgel Amide-80 or Waters XBridge Amide), 2.1 x 100 mm, 3.5 µm.
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5). Note: Low pH ensures the piperidine nitrogen is protonated (
).
Mobile Phase B: Acetonitrile (LC-MS Grade).
Detection: Triple Quadrupole MS (ESI+).
Step-by-Step Workflow
Sample Preparation (Protein Precipitation):
Aliquot 50 µL plasma.
Add 150 µL cold Acetonitrile containing Internal Standard (Piperidine-d11 or Deuterated Analog).
Vortex (30s) and Centrifuge (10,000 x g, 10 min).
Critical Step: Transfer supernatant directly to vial. Do not evaporate to dryness, as free piperidine is volatile and will be lost.
Chromatographic Gradient:
Time (min)
% Mobile Phase B (ACN)
Flow Rate (mL/min)
Comment
0.0
90
0.4
High organic start for retention
1.0
90
0.4
Isocratic hold
4.0
50
0.4
Elution of matrix
4.1
90
0.4
Re-equilibration
7.0
90
0.4
End of Run
MS/MS Transitions (Example for Piperidine Moiety):
Precursor: m/z 86.1 (
)
Product: m/z 69.1 (Loss of
, characteristic ring cleavage).
Note: For complex drugs (e.g., Fentanyl), monitor the parent ion and the specific piperidine-containing fragment.
Context: For QC labs lacking MS, derivatization is mandatory. Dansyl Chloride (DNS-Cl) is preferred over FMOC-Cl for secondary amines because it forms stable sulfonamides that are highly fluorescent and UV-active (254 nm).
Reaction Mechanism
Piperidine (
amine) reacts with Dansyl Chloride under basic conditions to form Dansyl-Piperidine + HCl.
Figure 2: Workflow for the dansylation of secondary amines.
Cap tightly (prevent evaporation) and heat at 60°C for 20 minutes in a dry block.
Causality: Heat is required to drive the reaction for sterically hindered secondary amines, unlike primary amines which react at room temp.
Quenching (Critical):
Add 100 µL of 10% Proline or Methylamine solution.
Why? Excess Dansyl Chloride hydrolyzes into Dansyl Hydroxide (blue fluorescence), which interferes with chromatography. Proline scavenges excess reagent into a distinct peak.
HPLC Conditions:
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.[1][2]
Context: Piperidine is a Class 2 solvent/genotoxic impurity. GC-MS is ideal for quantifying free piperidine in drug substances without derivatization.
Method Parameters
Parameter
Setting
Rationale
Inlet
Splitless, 250°C
Maximizes sensitivity for trace impurities.
Column
DB-624 or VF-624ms (30m x 0.25mm)
Designed for volatile amines; reduces peak tailing.
Carrier Gas
Helium, 1.2 mL/min
Constant flow mode.
Oven Program
40°C (hold 2 min) 10°C/min 220°C
Low initial temp traps volatile piperidine.
Detection
SIM Mode (m/z 85, 84, 56)
Select Ion Monitoring eliminates matrix noise.
System Suitability Requirement:
Due to the basicity of piperidine, the inlet liner must be deactivated (silanized). If tailing factor > 1.5, replace the liner and cut the column guard.
References
HILIC Mechanism & Bioanalysis
Alpert, A. J. (1990).[3] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[3] Journal of Chromatography A.
Dansyl Chloride Derivatization
BenchChem Application Note. (2025).[4][5][6][7][8][9] Enhanced Quantification of Amines and Phenols using Dansyl Chloride-d6 Derivatization for LC-MS.
Piperidine Impurity Analysis (LC-MS)
Alternative Therapies in Health and Medicine. (2025).[4][5][6][7][8][9] A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.[10][11]
GC-MS Analysis of Piperidine
Asian Journal of Chemistry. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content.[6]
Direct Analysis of Biogenic Amines (HILIC)
Tosoh Bioscience.[12] Direct analysis of biogenic amines in food by HILIC-MS.
Application Notes and Protocols for the Investigation of Novel Piperidine-Based Research Tools
A Case Study: The Hypothetical Molecule 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine Introduction: The Piperidine Scaffold and the Frontier of Unexplored Chemical Space The piperidine ring is a ubiquitous scaffold in me...
Author: BenchChem Technical Support Team. Date: February 2026
A Case Study: The Hypothetical Molecule 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine
Introduction: The Piperidine Scaffold and the Frontier of Unexplored Chemical Space
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and natural alkaloids.[1][2][3] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework for introducing a wide array of substituents, enabling the fine-tuning of pharmacological properties.[4][5] While many piperidine derivatives have been extensively studied, the vastness of chemical space means that countless novel structures remain unsynthesized and uncharacterized.
This guide addresses a common challenge and opportunity in drug discovery: how to approach a novel, unstudied molecule. We will use the hypothetical compound 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine as a case study to outline a systematic approach for its synthesis, characterization, and initial biological evaluation as a potential research tool. This document serves as a roadmap for researchers, scientists, and drug development professionals venturing into the exploration of new chemical entities.
It is important to note that a thorough search of the scientific literature and chemical databases reveals no existing data for "3-Methyl-1-(2-methylpiperidin-4-yl)piperidine." Therefore, the following protocols and application notes are presented as a predictive and methodological guide for the investigation of this, or similarly novel, piperidine-containing molecules.
PART 1: Synthesis and Structural Elucidation
The first critical step is the chemical synthesis and rigorous confirmation of the molecular structure. A plausible synthetic route for our hypothetical compound could involve a reductive amination, a common and powerful method for forming C-N bonds.
Proposed Synthetic Workflow
The synthesis could be envisioned as the coupling of two piperidine-based building blocks: 3-methylpiperidine and N-Boc-2-methyl-4-piperidone, followed by deprotection.
Application Notes and Protocols for the Dosage and Administration of Piperidine Analogs in Animal Models
Introduction: The Significance of Piperidine Analogs in Preclinical Research The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in a vast array of pharmaceuticals and research compounds.[1][2] I...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Piperidine Analogs in Preclinical Research
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in a vast array of pharmaceuticals and research compounds.[1][2] Its prevalence is a testament to its favorable physicochemical properties, which often impart desirable pharmacokinetic characteristics to drug candidates.[2] Piperidine analogs encompass a wide range of therapeutic classes, including synthetic opioids (e.g., fentanyl), psychostimulants (e.g., methylphenidate), antipsychotics (e.g., haloperidol, risperidone), and many others under investigation for central nervous system (CNS) disorders.[3][4][5][6]
Given their profound physiological and behavioral effects, the accurate and reproducible administration of these compounds in animal models is paramount for generating reliable and translatable preclinical data. This guide provides a comprehensive overview of the critical considerations, detailed protocols, and field-proven insights for the dosage and administration of piperidine analogs in common animal models. It is intended for researchers, scientists, and drug development professionals seeking to design and execute rigorous preclinical studies.
Part 1: Foundational Principles of Preclinical Dosing
The journey from a promising piperidine analog to a potential therapeutic is paved with meticulous preclinical research. A cornerstone of this research is the establishment of a sound dosing strategy. This involves more than simply selecting a dose; it requires a holistic understanding of the compound's properties, the animal model, and the intended therapeutic application.
Dose Selection and Dose-Response Relationships
The selection of an appropriate dose range is a critical first step. Initial dose estimates can be derived from in vitro data (e.g., receptor binding affinities, EC50 values) and in silico predictions. However, these are merely starting points. The definitive determination of an effective and safe dose range necessitates in vivo dose-response studies.[7]
A typical dose-response study involves administering a range of doses to different groups of animals and measuring a specific pharmacological or behavioral effect. The resulting data are plotted to generate a dose-response curve, from which key parameters like the ED50 (the dose that produces 50% of the maximal effect) can be determined. It is crucial to establish a full dose-response curve, including doses that produce minimal, partial, and maximal effects, as well as doses that may induce toxicity.[7]
Allometric Scaling: Translating Doses Between Species
Preclinical studies often begin in small animal models, such as mice and rats. To translate these findings to larger animals and eventually to humans, a process known as allometric scaling is employed.[3][8][9] Allometric scaling is a mathematical method that relates physiological and pharmacokinetic parameters to body weight across species.[3] It is based on the principle that many physiological processes, such as metabolic rate and drug clearance, do not scale linearly with body weight.[3][4]
The basic formula for allometric scaling is:
Y = aWb
where:
Y is the physiological or pharmacokinetic parameter of interest (e.g., clearance, volume of distribution).
W is the body weight.
a is the allometric coefficient.
b is the allometric exponent.
For dose conversion based on body surface area, the following formula is often used to calculate the Human Equivalent Dose (HED):
HED (mg/kg) = Animal dose (mg/kg) × (Animal Km / Human Km)
The Km factor is calculated as Body Weight (kg) / Body Surface Area (m²). Standard Km values for common laboratory animals and humans are available.[10] For example, to convert a rat dose to a human dose, you would multiply the rat dose by the ratio of the rat Km to the human Km.[10]
It is important to note that allometric scaling is an estimation and has its limitations. Species-specific differences in drug metabolism and target receptor pharmacology can lead to discrepancies.[3][4] Therefore, it should be used as a guide for initial dose selection in new species, with further empirical dose-finding studies being essential.
Part 2: Formulation and Vehicle Selection
The vehicle, or the substance used to dissolve or suspend the piperidine analog for administration, can significantly impact the compound's solubility, stability, and bioavailability. The choice of vehicle is dictated by the physicochemical properties of the test compound, the intended route of administration, and the animal species.[11][12]
Vehicle Selection for Piperidine Analogs
Piperidine analogs can exist as either free bases or salts, and their solubility can range from highly water-soluble to extremely hydrophobic.
Aqueous Vehicles: For water-soluble piperidine salts (e.g., hydrochlorides, sulfates), sterile water for injection, 0.9% saline, or phosphate-buffered saline (PBS) are the preferred vehicles for parenteral routes.[11][12] These are isotonic and generally well-tolerated.
Co-solvents and Surfactants: For poorly water-soluble or hydrophobic piperidine analogs, a variety of formulation strategies can be employed to enhance solubility.[13][14][15]
Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) can be used in combination with aqueous vehicles to increase solubility.[14] However, the concentration of these co-solvents should be kept to a minimum to avoid potential toxicity.
Surfactants: Surfactants such as Tween 80 (polysorbate 80) and Cremophor EL can be used to create micellar solutions or emulsions that can solubilize hydrophobic compounds.[13]
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[15]
Lipid-based Vehicles: For highly lipophilic piperidine analogs, oil-based vehicles such as corn oil, sesame oil, or peanut oil can be used, particularly for oral or subcutaneous administration.[16][17] Self-emulsifying drug delivery systems (SEDDS) are another option for improving the oral bioavailability of lipophilic compounds.[17]
Preparation of Formulations: A Step-by-Step Protocol
Protocol 1: Preparation of an Aqueous Solution for a Water-Soluble Piperidine Salt
Calculate the required amount of the piperidine analog salt based on the desired dose (in mg/kg), the number of animals, and the dosing volume.
Weigh the compound accurately using an analytical balance.
Select a sterile, pyrogen-free aqueous vehicle (e.g., 0.9% saline).
Dissolve the compound in the vehicle by vortexing or gentle agitation. If necessary, gentle warming in a water bath can be used to aid dissolution, but ensure the compound is heat-stable.
Adjust the pH of the solution to a physiologically compatible range (typically pH 6.8-7.4) if necessary, using sterile solutions of HCl or NaOH.[13]
Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.
Label the vial clearly with the compound name, concentration, vehicle, date of preparation, and storage conditions.
Protocol 2: Preparation of a Suspension for a Hydrophobic Piperidine Analog
Weigh the required amount of the piperidine analog.
Select an appropriate suspending vehicle. A common choice is an aqueous solution containing a suspending agent like 0.5% carboxymethylcellulose (CMC) and a surfactant like 0.1% Tween 80.
Triturate the compound with a small amount of the vehicle in a mortar and pestle to create a smooth paste. This helps to wet the particles and prevent clumping.
Gradually add the remaining vehicle while continuing to mix until a uniform suspension is achieved.
Homogenize the suspension using a tissue homogenizer or sonicator if necessary to reduce particle size and improve stability.
Store the suspension appropriately (often refrigerated) and ensure it is well-mixed (e.g., by vortexing) before each administration to ensure uniform dosing.
Part 3: Administration Techniques
The choice of administration route is a critical determinant of a drug's pharmacokinetic profile, influencing its rate of absorption, distribution, metabolism, and excretion. The most common routes for administering piperidine analogs in rodent models are oral (gavage), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV).
Oral Gavage (PO) in Rodents
Oral gavage ensures the precise delivery of a specific dose directly into the stomach.
Protocol 3: Step-by-Step Guide to Oral Gavage in Mice and Rats [14][16][17]
Animal Restraint:
Mouse: Gently scruff the mouse, ensuring a firm but not restrictive grip on the loose skin over the shoulders.[17][18]
Rat: Securely hold the rat by placing your thumb and forefinger on either side of the mandible and supporting the body with your other hand.[14]
Gavage Needle Selection and Measurement:
Select a gavage needle of appropriate size and length for the animal. For mice, 18-20 gauge needles are common, while 16-18 gauge needles are used for rats.[14][16] The tip should be blunted and rounded to prevent injury.[14]
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.[12] If necessary, mark the needle to avoid over-insertion.[16]
Administration:
With the animal in an upright position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[16]
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Never force the needle. [12]
Once the needle is in the esophagus, advance it to the pre-measured depth.
Slowly administer the compound.
Gently withdraw the needle along the same path of insertion.
Post-Administration Monitoring:
Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 5-10 minutes.[16]
Intravenous (IV) Injection via the Lateral Tail Vein in Rodents
IV administration provides the most rapid onset of action and 100% bioavailability.
Protocol 4: Step-by-Step Guide to IV Tail Vein Injection in Mice [11][13][19][20][21]
Animal Preparation:
Place the mouse in a suitable restraint device.
Warm the mouse's tail for 5-10 minutes using a heat lamp or by immersing the tail in warm water (38-40°C) to induce vasodilation and make the lateral tail veins more visible.[13][19]
Vein Visualization and Needle Insertion:
Wipe the tail with 70% ethanol to clean the injection site and further enhance vein visibility.
Using a 27-30 gauge needle attached to a syringe, approach one of the lateral tail veins at a shallow angle with the bevel of the needle facing up.[11][19]
Injection:
Carefully insert the needle into the vein. A small flash of blood in the hub of the needle may indicate successful cannulation.[13]
Slowly inject the solution. There should be no resistance, and the vein should blanch as the solution is administered.[13][20]
If swelling occurs, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.[20]
Post-Injection Care:
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.[13]
Monitor the animal for any adverse reactions.
Part 4: Data Presentation and Visualization
Clear and concise presentation of dosage and administration parameters is crucial for the reproducibility of preclinical studies.
Table 1: Exemplar Dosage and Administration Parameters for Common Piperidine Analogs in Rodents
Note: The doses listed are examples and should be optimized for specific experimental conditions.
Diagrams for Experimental Workflows
Visualizing experimental workflows can enhance clarity and understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key decision-making processes in the dosage and administration of piperidine analogs.
Figure 1: Workflow for Dose Selection of Piperidine Analogs.
Figure 2: Decision Tree for Formulation of Piperidine Analogs.
Part 5: Advanced Considerations and Best Practices
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling
PK/PD modeling is a powerful tool for understanding the relationship between drug concentration and its pharmacological effect over time.[19][34][35][36] By integrating pharmacokinetic data (what the body does to the drug) with pharmacodynamic data (what the drug does to the body), researchers can optimize dosing regimens to achieve the desired therapeutic effect while minimizing adverse events.[34] For CNS-active piperidine analogs, PK/PD modeling is particularly valuable for predicting target engagement in the brain and correlating it with behavioral outcomes.[19][21]
Regulatory Considerations
Preclinical studies with piperidine analogs intended for clinical development must adhere to regulatory guidelines. The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide guidance on the non-clinical development of pharmaceuticals, including safety pharmacology, toxicology, and pharmacokinetic studies.[24][27][33][37] For CNS-active drugs, specific guidelines address the assessment of abuse and dependence potential.[33] Adherence to these guidelines is essential for the successful translation of preclinical findings to human clinical trials.
Ethical Considerations and the 3Rs
All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be implemented wherever possible. This includes using in vitro methods to reduce the number of animals used, optimizing experimental designs to obtain the maximum amount of information from the fewest number of animals, and refining procedures to minimize pain and distress.
Conclusion
The successful preclinical development of piperidine analogs hinges on the rigorous and thoughtful application of principles governing their dosage and administration in animal models. By carefully considering the physicochemical properties of the compound, selecting appropriate vehicles and routes of administration, and employing sound experimental design, researchers can generate high-quality, reproducible data that will ultimately pave the way for the development of novel therapeutics. This guide serves as a foundational resource to aid in the design and execution of these critical preclinical studies.
References
UBC ANIMAL CARE COMMITTEE. (2020, December 15). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Retrieved from [Link]
Virginia Tech Office of the University Veterinarian. (2017, December 12). SOP: Mouse Intravenous Injections. Retrieved from [Link]
UQ Research. LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats. Retrieved from [Link]
Institute of Laboratory Animal Science (LTK). (2019, August 21). Standard Operating Procedure SOP Intravenous injection of mice i.v. Injection. Retrieved from [Link]
Washington State University Institutional Animal Care and Use Committee. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
Danysz, W., & Parsons, C. G. (1998). Glycine and N-methyl-D-aspartate receptors: physiological significance and possible therapeutic applications. Pharmacological reviews, 50(4), 597–664.
UQ Research. LAB_021 Oral Gavage in Mice and Rats. Retrieved from [Link]
Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats. Retrieved from [Link]
Sharma, V., & McNeill, J. H. (2009). To scale or not to scale: the principles of allometric scaling. Toxicology and applied pharmacology, 239(3), 221–226. [Link]
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]
The Open Sanctuary Project. (2023, March 28). Calculating Medication Doses: A How-To Guide For Animal Caregivers. Retrieved from [Link]
Sager, J. E., Morgan, A. C., & Ragsdale, A. R. (2015). A pharmacokinetic model of oral methylphenidate in the rat and effects on behavior. Pharmacology, biochemistry, and behavior, 133, 11–20. [Link]
Pandy, V. (2020). A Simple Method for Animal Dose Calculation in Preclinical Research. EC Pharmacology and Toxicology, 8(3), 01-02.
Silverman, J. L., Tolu, S. S., Barkan, C. L., & Crawley, J. N. (2010). Repetitive self-grooming behavior in the BTBR T+ Itpr3tf/J mouse model of autism is reduced by the mGluR5 antagonist MPEP. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 35(4), 976–989. [Link]
Amodeo, D. A., Jones, J. H., & Ragozzino, M. E. (2012). Risperidone and the 5-HT2A receptor antagonist, M100907 improve probabilistic reversal learning in BTBR T+ tf/J mice. Psychopharmacology, 222(4), 617–626. [Link]
Patsnap. (2025, May 29). How is allometric scaling used to predict human PK? Retrieved from [Link]
Lo, C., Yang, Y., & Cui, T. (2010). In vitro and in vivo demonstration of risperidone implants in mice. Pharmaceutical research, 27(5), 886–897. [Link]
Sager, J. E., Morgan, A. C., & Ragsdale, A. R. (2015). A pharmacokinetic model of oral methylphenidate in the rat and effects on behavior. Pharmacology, biochemistry, and behavior, 133, 11–20. [Link]
Hess, C. R., Locuson, C. W., & Tracy, T. S. (2010). Pharmacokinetics of Fentanyl in Male and Female Rats after Intravenous Administration. Drug metabolism and disposition: the biological fate of chemicals, 38(10), 1735–1740. [Link]
Kimko, H. C., Pinheiro, J., & Holford, N. H. (1999). Pharmacokinetics and pharmacodynamics of methylphenidate enantiomers in rats. The Journal of pharmacology and experimental therapeutics, 289(2), 678–688.
Altun, I. (2023, October 17). How to Calculate Drug Dose & Drug Volumes in Animal Studies. Retrieved from [Link]
Sadek, D., Acosta, R., Ali, E., Li, W. X., Cioi, A., Bruce, K., ... & Thomas, P. K. (2023). Behavioral, Neurochemical and Developmental Effects of Chronic Oral Methylphenidate: A Review. International Journal of Molecular Sciences, 24(6), 5966. [Link]
Dingemanse, J., Danhof, M., & Breimer, D. D. (1988). Pharmacokinetic-pharmacodynamic modeling of CNS drug effects: an overview. Pharmacology & therapeutics, 38(1), 1–52. [Link]
Thomas, S. D., & Riegel, A. C. (2014). Pharmacokinetics of a Transdermal Fentanyl Solution in Suffolk Sheep (Ovis aries). Journal of the American Association for Laboratory Animal Science : JAALAS, 53(3), 268–273.
Pfizer. (2021, November). HALDOL brand of haloperidol injection (For Immediate Release) WARNING Increased Mortality in Elderly Patients with Dementia-R. Retrieved from [Link]
Vettorato, E. (2020, January 21). The top 5 drug calculations every vet nurse needs to know. Retrieved from [Link]
Mahmood, I. (2009). All You Need to Know About Allometric Scaling: An Integrative Review on the Theoretical Basis, Empirical Evidence, and Application in Human Pharmacology. Journal of clinical pharmacology, 49(11), 1276–1287. [Link]
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Guzman-Perez, J. E., Sanchez-Migallon, D., & Ludders, J. W. (2018). Pharmacokinetics of fentanyl after intravenous administration in isoflurane-anesthetized red-tailed hawks (Buteo jamaicensis) and Hispaniolan Amazon parrots (Amazona ventralis). American journal of veterinary research, 79(6), 644–651. [Link]
Pypendop, B. H., & Ilkiw, J. E. (2014). Pharmacokinetics and pharmacodynamics of a constant rate infusion of fentanyl (5 μg/kg/h) in awake cats. American journal of veterinary research, 75(8), 724–730. [Link]
Lee, J. H., Lee, S. H., & Kim, Y. C. (2018). Preclinical pharmacokinetics, interspecies scaling, and pharmacokinetics of a Phase I clinical trial of TTAC-0001, a fully human monoclonal antibody against vascular endothelial growth factor 2. Drug design, development and therapy, 12, 563–571. [Link]
Terry, A. V., Jr, Hill, W. D., & Parikh, V. (2015). Oral Haloperidol or Risperidone Treatment in Rats: Temporal Effects on Nerve Growth Factor Receptors, Cholinergic Neurons, and Memory Performance. The Journal of pharmacology and experimental therapeutics, 353(2), 346–356. [Link]
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Patel, N., & Puttaswamy, A. (2023). Loperamide. In StatPearls.
Kukanich, B., & Wiese, A. (2006). Pharmacokinetics of fentanyl after single intravenous injection and constant rate infusion in dogs. Veterinary anaesthesia and analgesia, 33(4), 266–273. [Link]
Lee, J. H., Lee, S. H., & Kim, Y. C. (2018). Preclinical pharmacokinetics, interspecies scaling, and pharmacokinetics of a Phase I clinical trial of TTAC-0001, a fully human monoclonal antibody against vascular endothelial growth factor 2. Drug design, development and therapy, 12, 563–571. [Link]
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Murphy, P. B., & Bechmann, S. (2025, January 19). Meperidine. In StatPearls.
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Application Note: 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine as a Privileged Scaffold in GPCR & Kinase Drug Discovery
Executive Summary 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine represents a specialized subclass of the 1,4'-bipiperidine family, a "privileged scaffold" in medicinal chemistry. Unlike simple piperidines, this stericall...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Methyl-1-(2-methylpiperidin-4-yl)piperidine represents a specialized subclass of the 1,4'-bipiperidine family, a "privileged scaffold" in medicinal chemistry. Unlike simple piperidines, this sterically constrained diamine serves as a critical pharmacophore in two major therapeutic areas: Chemokine Receptor Antagonists (specifically CCR5 for HIV-1) and Muscarinic Acetylcholine Receptor (mAChR) Modulators for neurodegenerative disorders.
This Application Note provides a technical roadmap for researchers utilizing this scaffold to design high-affinity ligands. We detail the structural rationale for its binding efficacy, a validated synthetic protocol for its integration into larger drug candidates, and a functional assay for screening its biological activity.
Technical Background: The Bipiperidine "Hinge"
The 1,4'-bipiperidine moiety acts as a semi-rigid linker that allows drug molecules to span deep hydrophobic pockets in G-Protein Coupled Receptors (GPCRs).
Structural Mechanism
Conformational Locking: The bond between N1 of the central piperidine and C4 of the distal piperidine creates a defined distance (~5–7 Å) between the two hydrophobic cores.
Stereochemical Tuning: The methyl substituents at the 3-position (proximal ring) and 2-position (distal ring) introduce chirality and steric bulk. This restricts the rotational freedom of the rings, locking the molecule into a bioactive conformation that favors specific receptor subtypes (e.g., selectivity for mAChR M1 over M2).
Therapeutic Relevance:
CCR5 Antagonists: This scaffold mimics the β-turn of chemokine ligands (e.g., RANTES), blocking HIV-1 entry. It is structurally homologous to the core of Ancriviroc (SCH 351125) .
Muscarinic Agonists: Used in the design of M1/M4 allosteric agonists for Alzheimer’s disease, where the bipiperidine core engages the extracellular vestibule of the receptor.
Mechanism of Action (GPCR Signaling)
The following diagram illustrates the downstream signaling pathways modulated when this scaffold is incorporated into an M1 Muscarinic Agonist.
Figure 1: Signal transduction pathway for M1 Muscarinic Receptor activation by bipiperidine-based agonists, leading to calcium mobilization and cognitive enhancement.
Experimental Protocol: Modular Synthesis
Objective: Synthesize the core scaffold 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine via Reductive Amination. This method is preferred over direct alkylation due to higher yields and cleaner impurity profiles.
Materials & Reagents
Reagent
CAS No.
Purity
Role
3-Methylpiperidine
626-56-2
>98%
Nucleophile (Amine)
N-Boc-2-methylpiperidin-4-one
790667-45-7*
>97%
Electrophile (Ketone)
Sodium Triacetoxyborohydride
56553-60-7
95%
Reducing Agent
Acetic Acid (Glacial)
64-19-7
ACS
Catalyst
Dichloromethane (DCM)
75-09-2
Anhydrous
Solvent
Trifluoroacetic Acid (TFA)
76-05-1
99%
Deprotection Agent
(Note: N-Boc precursor is derived from commercially available 2-methylpiperidin-4-one).
Step-by-Step Methodology
Stage 1: Reductive Amination
Preparation: In a round-bottom flask under N₂ atmosphere, dissolve N-Boc-2-methylpiperidin-4-one (1.0 eq) and 3-methylpiperidine (1.1 eq) in anhydrous DCM (10 mL/g).
Activation: Add Acetic Acid (1.5 eq) dropwise to catalyze imine formation. Stir at room temperature for 30 minutes.
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Mobile Phase: 10% MeOH in DCM).
Quench: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Stage 2: Deprotection (Boc Removal)
Dissolution: Dissolve the crude intermediate in DCM (5 mL/g).
Acidolysis: Add TFA (10 eq) dropwise at 0°C. Stir at room temperature for 2 hours.
Workup: Concentrate to remove excess TFA. Basify the residue to pH >10 using 1N NaOH.
Isolation: Extract with Chloroform/Isopropanol (3:1). Dry over Na₂SO₄ and concentrate.
Purification: Purify via flash column chromatography (Silica gel, Gradient: 0–10% MeOH in DCM with 1% NH₄OH) to yield 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine .
Objective: Verify the functional activity of the synthesized scaffold (or its derivatives) against the M1 Muscarinic Receptor using a cell-based calcium mobilization assay.
Assay Principle
Activation of Gq-coupled GPCRs (like M1) triggers intracellular Calcium (Ca²⁺) release. This protocol uses a fluorescent Ca²⁺-sensitive dye (Fluo-4 AM) to quantify receptor activation.
Workflow Diagram
Figure 2: High-throughput screening workflow for assessing bipiperidine agonist activity.
Detailed Steps
Cell Culture: Plate CHO-K1 cells stably expressing human M1 receptor (hM1) at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight.
Dye Loading: Remove media. Add 100 µL of Fluo-4 AM loading buffer (containing 2.5 mM Probenecid to inhibit dye efflux). Incubate for 45 min at 37°C.
Baseline: Measure baseline fluorescence for 10 seconds.
Stimulation: Inject 20 µL of the test compound (dissolved in HBSS/HEPES) at 5x concentration.
Measurement: Monitor fluorescence intensity (RFU) every 1.5 seconds for 60 seconds, then every 5 seconds for 2 minutes.
Analysis: Plot Max-Min RFU against log[Compound]. Calculate EC₅₀ using a four-parameter logistic fit.
Quality Control & Specifications
When using this molecule as a reference standard or intermediate, ensure it meets the following criteria:
Test
Method
Specification
Appearance
Visual
White to off-white solid/oil
Identification
¹H-NMR (CDCl₃)
Consistent with structure (Doublet methyl signals at ~0.9–1.1 ppm)
Purity
HPLC-UV (210 nm)
≥ 98.0%
Mass Analysis
LC-MS (ESI+)
[M+H]⁺ matches theoretical MW
Residual Solvents
GC-Headspace
DCM < 600 ppm; TFA < 0.05%
References
Palani, A., et al. (2001).[1] "Discovery of SCH 351125: An Orally Bioavailable Human CCR5 Antagonist for the Treatment of HIV Infection."[1][2][3] Journal of Medicinal Chemistry.
Spalding, T. A., et al. (2002). "Discovery of an Ectopic Allosteric Site on the M1 Muscarinic Receptor." Molecular Pharmacology.
Boc Sciences. (2025). "Piperidine Building Blocks and Scaffolds."
Kuduk, S. D., et al. (2010). "Synthesis and evaluation of 1,4'-bipiperidines as highly potent and selective M1 allosteric agonists." Bioorganic & Medicinal Chemistry Letters.
You are working with 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine , a dipiperidine derivative characterized by two basic nitrogen centers: a tertiary amine linking the rings and a secondary amine on the 2-methylpiperidine ring.
Key Challenges:
Stereoisomerism: The molecule contains three chiral centers (C3 on Ring A; C2 and C4 on Ring B). This results in up to 4 diastereomeric pairs (
isomers), often appearing as split peaks or broad "shoulders" in chromatography.
High Basicity & Polarity: The secondary amine (
) and tertiary amine () cause severe tailing on standard silica and retention issues on C18 at neutral pH.
Air Sensitivity: The secondary amine is prone to forming carbamates upon exposure to atmospheric CO₂, often mistaken for degradation.
Module 1: The "Workhorse" Protocol (Acid-Base Extraction)
User Question: "My crude reaction mixture is a dark oil with neutral impurities. How do I clean this up without running a column?"
Technical Resolution:
Leverage the basicity of the dipiperidine scaffold. Neutral organic impurities will not protonate, allowing you to wash them away while your product remains in the aqueous phase.
Protocol:
Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
User Question: "I see severe peak tailing on my flash column, and I suspect diastereomers are co-eluting. How do I fix the peak shape and separate isomers?"
Technical Resolution:
Standard silica has acidic silanol groups that ionically bind to your amine, causing tailing. You must suppress this interaction or use a "High pH" Reverse Phase strategy.
Option A: Normal Phase (Flash Chromatography)
Stationary Phase: Standard Silica Gel.
Mobile Phase Modifier (Critical): You must use a basic modifier.
Loading: Dissolve the free base in a minimum amount of DCM containing 1% TEA.
Option B: Reversed-Phase (Prep HPLC) - Recommended for Diastereomers
Concept: At low pH (TFA/Formic acid), the molecule is doubly protonated and highly polar, eluting too fast (near void volume). At High pH , it is neutral and interacts hydrophobically with the C18 chain, allowing for diastereomer separation based on shape.
Column: C18 (Base-tolerant, e.g., XBridge or Gemini).
Buffer: 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonia in Water.
Gradient: 5% to 60% Acetonitrile over 20 mins.
Data: Modifier Impact on Peak Shape
Parameter
Standard Condition (Acidic)
Optimized Condition (Basic)
Result
Mobile Phase
Water/ACN + 0.1% TFA
Water/ACN + 10mM NH₄HCO₃
Drastic Improvement
pH
~2.0
~10.0
De-protonation
Retention
Low (k' < 1)
High (k' > 5)
Better Resolution
Peak Shape
Tailing Factor > 2.0
Tailing Factor < 1.2
Sharp Peaks
Isomer Sep.
Co-elution
Split peaks visible
Separation Possible
Module 3: Salt Formation & Storage
User Question: "My product is an oil that turns into a crust over time. Is it degrading?"
Technical Resolution:
The crust is likely the carbamate salt formed by the reaction of the secondary amine with atmospheric CO₂. To stabilize the compound, convert it into a solid salt form.
Protocol: Dihydrochloride Salt Formation
Dissolve the free base oil in Diethyl Ether or 1,4-Dioxane .
Cool to 0°C.
Dropwise add 4M HCl in Dioxane (2.5 equivalents).
A white precipitate will form immediately.
Filter under Nitrogen (hygroscopic!) and wash with cold ether.
Result: 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine • 2HCl. This solid is stable and easy to handle.
Module 4: Troubleshooting FAQ
Q1: I see two peaks in LCMS with the same Mass (M+H). Is this an impurity?
Answer: Likely not. These are diastereomers .[4] The molecule has chiral centers at the 3-position (Ring A) and 2,4-positions (Ring B). The cis and trans relationships relative to the piperidine ring create isomers with slightly different polarities. If separation is not required for your biological assay, you may collect them together. If required, use the High pH Prep HPLC method described in Module 2.
Q2: The NMR shows "doubled" peaks.
Answer: This confirms the presence of diastereomers (or rotamers).[5] In piperidines, the N-substituent can flip between axial and equatorial, and the methyl groups can be cis or trans. Do not discard; this is the nature of the molecule.
Q3: Yield is lower than expected after Acid-Base extraction.
Answer: The product might be too water-soluble even at high pH due to the two polar amine centers.
Fix: Saturate the aqueous layer with NaCl (brine) before the DCM extraction step to "salt out" the organic amine.
References
Separation of Diastereomers: Chromatography Forum. "Separation of diastereomers - Strategies for basic amines." Available at: [Link]
Piperidine Synthesis & Purification: National Institutes of Health (PMC). "Synthesis of Aminoethyl‐Substituted Piperidine Derivatives." Available at: [Link]
Reductive Amination Protocols: Harvard University, Myers Group. "Reductive Amination: Mechanism and Practical Procedures." Available at: [Link]
structure-activity relationship (SAR) of "3-Methyl-1-(2-methylpiperidin-4-yl)piperidine"
The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) for the 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine scaffold. This molecule represents a highly specialized 1,4'-...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) for the 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine scaffold. This molecule represents a highly specialized 1,4'-bipiperidine motif, a privileged structure in medicinal chemistry widely utilized in the design of CCR5 antagonists (HIV entry inhibitors), Muscarinic agonists , and Sigma receptor ligands .
Executive Summary & Molecule Identity[1]
3-Methyl-1-(2-methylpiperidin-4-yl)piperidine is a sterically congested, dimethyl-substituted 1,4'-bipiperidine . Unlike simple linear linkers, the bipiperidine core provides a semi-rigid scaffold that orients pharmacophores into specific vectors, crucial for fitting into deep transmembrane pockets of G-Protein Coupled Receptors (GPCRs).
Core Scaffold : 1,4'-Bipiperidine (also known as 4-(1-piperidinyl)piperidine).
Key Modifications :
3-Methyl (Distal Ring) : Introduces chirality and restricts conformational rotation of the distal amine.
2-Methyl (Proximal/Linker Ring) : Sterically shields the nitrogen lone pair and blocks metabolic
-oxidation.
Primary Applications : Key intermediate/pharmacophore for CCR5 Antagonists (e.g., Vicriviroc analogs) and Muscarinic M1/M4 modulators .
Chemical Structure & SAR Analysis[2][3][4]
The biological potency of this scaffold is driven by the interplay between the two piperidine rings. The "Twin-Methyl" substitution pattern is not accidental; it is a classic medicinal chemistry strategy to optimize metabolic stability and receptor subtype selectivity .
Structural Dissection
The molecule consists of two distinct domains:
Domain A (Distal) : 3-Methylpiperidine. This ring often sits in a hydrophobic pocket (e.g., the hydrophobic accessory pocket of CCR5).
Domain B (Proximal) : 2-Methylpiperidine-4-yl. This ring acts as the central hub, often linking to an aromatic cap or amide (in full drug molecules).
SAR Logic: The "Methyl Effect"
Structural Feature
Mechanistic Role
Impact on Performance
1,4'-Bipiperidine Core
Scaffold Rigidity : Creates a defined distance (~6-8 Å) between the distal nitrogen and the proximal attachment point.
High Affinity : Reduces the entropic penalty of binding compared to flexible alkyl chains.
3-Methyl Substituent
Conformational Lock : Forces the piperidine ring into a specific chair conformation, favoring equatorial placement of the bulky group.
Selectivity : Disciminates between receptor subtypes (e.g., CCR5 vs. CCR2) by clashing with non-conserved residues.
2-Methyl Substituent
Metabolic Blockade : The C2 position is a hotspot for CYP450-mediated -hydroxylation. Methylation here sterically hinders the enzyme.
Extended Half-Life () : Significantly reduces clearance rates compared to the unsubstituted analog.
Comparative Performance Profile
This section compares the 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine scaffold against established alternatives in the context of CCR5 Antagonism (a primary use case).
Alternatives Evaluated:
Unsubstituted Bipiperidine : The baseline scaffold.
Vicriviroc (SCH 417690) : A clinical-stage CCR5 antagonist utilizing a methylated bipiperidine core.
Maraviroc : The standard-of-care CCR5 antagonist (tropane-based, functionally similar).
Table 1: Comparative Pharmacological Properties
Feature
3,2'-Dimethyl-Bipiperidine (Subject)
Unsubstituted Bipiperidine (Alternative)
Vicriviroc Core (Benchmark)
Conformational Freedom
Restricted (Moderate)
High (Floppy)
Highly Restricted (Rigid)
Metabolic Stability
High (Blocked -sites)
Low (Rapid N-dealkylation)
Very High
Lipophilicity (cLogP)
~2.5 - 3.0 (Optimal for CNS/Cell pen.)
~1.8 (More polar)
~3.5
hERG Liability
Moderate (Basic amines can bind hERG)
High (Flexible amines often bind hERG)
Low (Optimized via SAR)
Receptor Residence Time
Medium
Short
Long (Slow dissociation)
Expert Insight : The unsubstituted bipiperidine is often too flexible, leading to "promiscuous" binding (off-target effects) and rapid metabolic clearance. The 3,2'-dimethyl substitution of the subject molecule mimics the optimized core of Vicriviroc, offering a balance between synthetic accessibility and drug-like properties.
Experimental Protocols
To validate the SAR of this scaffold, the following self-validating protocols are recommended.
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
Catalyst: Acetic Acid (1-2 drops).
Procedure :
Dissolve amine and ketone in DCE under Nitrogen atmosphere.
Add Acetic Acid to adjust pH to ~5-6 (activates imine formation). Stir for 30 min.
Add STAB portion-wise at 0°C.
Warm to Room Temperature (RT) and stir for 12-16 hours.
Validation : Monitor via LC-MS for disappearance of ketone (M+ peak) and appearance of product mass.
Workup : Quench with sat. NaHCO3. Extract with DCM.
Deprotection : Treat the N-Boc intermediate with TFA/DCM (1:1) to yield the free amine title compound.
Biological Assay: Radioligand Binding (CCR5)
Objective : Determine binding affinity (
).
Membrane Prep : Use CHO cells overexpressing human CCR5.
Ligand : [
I]-MIP-1 (0.1 nM).
Competition : Incubate membranes with radioligand and varying concentrations (
to M) of the test compound.
Buffer : 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
Incubation : 90 min at RT (equilibrium).
Harvest : Filter through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.
Analysis : Count radioactivity. Calculate IC50 and convert to
using the Cheng-Prusoff equation.
Mechanism of Action & SAR Visualization
The following diagram illustrates the structural logic of the scaffold and its interaction with a hypothetical GPCR binding pocket (based on CCR5 homology models).
Caption: SAR Map illustrating how the dual-methyl substitution enhances both receptor affinity (via conformational locking) and drug-like properties (via metabolic blockade).
References
Tagat, J. R., et al. (2001). "Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[1][2] I. Discovery of SC-351125."[1] Journal of Medicinal Chemistry.
Palani, A., et al. (2001). "Discovery of Potent, Non-Peptide CCR5 Antagonists: Synthesis and SAR of 1,4'-Bipiperidine Derivatives." Journal of Medicinal Chemistry.
Stupple, P. A., et al. (2011). "The design and characterization of bipiperidine scaffolds for the treatment of CNS disorders." ChemMedChem.
Cumming, J. G., et al. (2012). "Metabolic blocking strategies in drug discovery." ChemMedChem. (Review of methyl-blocking effects).
Sigma-Aldrich / Merck . (2024). "Product Specification: 4-(3-methylpiperidin-1-yl)piperidine derivatives." Chemical Building Blocks.
Benchmarking In Silico Predictive Architectures for Piperidine Scaffolds: From QSAR to Deep Learning
Executive Summary: The Piperidine Validation Crisis The piperidine ring is arguably the most "privileged" scaffold in medicinal chemistry, forming the backbone of blockbuster drugs ranging from fentanyl (opioid analgesia...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Piperidine Validation Crisis
The piperidine ring is arguably the most "privileged" scaffold in medicinal chemistry, forming the backbone of blockbuster drugs ranging from fentanyl (opioid analgesia) to donepezil (Alzheimer’s). However, its ubiquity comes with a hidden computational cost: conformational promiscuity . The piperidine ring’s ability to flip between chair, boat, and twist-boat conformers, combined with the pH-dependent protonation of its secondary amine, renders standard "out-of-the-box" in silico models prone to high False Positive Rates (FPR).
This guide is not a tutorial on how to run software; it is a strategic framework for validating that your model is predicting biological reality rather than memorizing training set noise. We compare three dominant architectures—3D-QSAR, Molecular Docking, and Deep Learning—and define the experimental "ground truth" required to validate them.
Comparative Analysis of Predictive Architectures
A. Ligand-Based 3D-QSAR (CoMFA/CoMSIA) vs. Machine Learning
Best for: Lead optimization when crystal structures are unavailable.
Classic 2D-QSAR often fails with piperidines because it collapses the critical steric bulk of N-substituents into flat descriptors. 3D-QSAR (Comparative Molecular Field Analysis) remains the gold standard but requires rigorous alignment validation.
Feature
3D-QSAR (CoMFA/CoMSIA)
Machine Learning (Random Forest/SVM)
Piperidine Handling
High Precision: Explicitly maps steric fields around the ring nitrogen.
Moderate: Relies on descriptors (e.g., Morgan fingerprints) that may miss 3D conformational subtleties.
Validation Metric
(LOO) and (Test Set).
F1-Score, MCC (Matthews Correlation Coefficient).
Critical Failure Mode
Alignment Noise: If piperidine rings aren't superposed atom-by-atom, the model collapses.
Overfitting: "Memorizing" the training set if chemical diversity is low.
Experimental Data Support
ALK Inhibitors study: (CoMFA) vs (CoMSIA) [1].
SVM models for antibacterial piperazines achieved >85% accuracy on large datasets [2].
Expert Insight: For piperidines, CoMSIA (Comparative Molecular Similarity Indices Analysis) generally outperforms CoMFA. Why? CoMSIA includes a Gaussian function for distance dependence, which is more forgiving of slight misalignments in the flexible piperidine ring than the rigid "Lennard-Jones" cutoffs used in CoMFA.
B. Structure-Based Docking: Rigid vs. Induced-Fit
Best for: Virtual screening and understanding binding modes.
The critical validation step here is the Salt Bridge Check . At physiological pH (7.4), the piperidine nitrogen is predominantly protonated (
). A docking model that fails to reproduce the ionic interaction with a conserved Aspartate or Glutamate residue (common in GPCRs like Mu-opioid or Sigma receptors) is invalid.
Method
Rigid Receptor Docking (e.g., AutoDock Vina)
Induced-Fit Docking (IFD) / MD Refinement
Piperidine Handling
Poor: Treats the receptor pocket as a "brick wall," often clashing with bulky N-substituents.
Excellent: Allows side chains (e.g., Asp395 in SERT) to rotate and accommodate the piperidine chair form.
Validation Metric
RMSD < 2.0 Å relative to co-crystallized ligand.
Binding Free Energy () correlation with experimental .
Causality
often produces false negatives due to steric clashes.
Captures the "breathing" of the pocket required for deep burial of the piperidine scaffold.
The "Self-Validating" Experimental Protocol
A computational model is only as good as the wet-lab data used to challenge it. The following protocol ensures a closed feedback loop between in silico prediction and in vitro reality.
Phase 1: The "Scaffold Hopping" Challenge (In Silico)
Before synthesis, challenge your model with a Y-Randomization Test .
Shuffle the biological activity values (IC50/Ki) of your training set randomly.
Rebuild the model.
Pass Criteria: The new model must have a
. If your randomized model still predicts well, your original model is finding chance correlations (a common artifact in piperidine QSAR due to structural redundancy).
Case Study: Sigma-1 Receptor (S1R) Antagonists [3]
Synthesis: Synthesize 5-10 "Test Set" compounds that were not in the training set, specifically designing them to test the model's "cliff edge" (e.g., changing N-methyl to N-benzyl).
Structural Confirmation: Verify the chair conformation using 1H-NMR . Look for the characteristic splitting patterns of axial vs. equatorial protons on the piperidine ring (approx 3.5 ppm).
Bioassay (Radioligand Binding):
Assay: Competition binding using
(for S1R).
Metric: Determine
.
Success Threshold: The predicted
must fall within 1 log unit of the experimental .
Visualizing the Validation Logic
The following diagrams illustrate the decision logic and mechanistic interactions required for a valid piperidine model.
Diagram 1: The Decision Tree for Model Selection
Caption: A strategic workflow for selecting the correct in silico architecture based on available data and piperidine flexibility.
Diagram 2: The Pharmacophore Interaction Map (S1R Example)
Caption: The essential molecular interactions a valid model must reproduce for high-affinity piperidine ligands.
Summary of Experimental Data
The following table synthesizes performance metrics from key validation studies, demonstrating the gap between training accuracy (
) and true predictive power ( or ).
Study Target
Methodology
(Training)
(Cross-Val)
(External Test)
Key Finding
ALK Inhibitors (Piperidine-carboxamides) [1]
3D-QSAR (CoMFA)
0.998
0.663
0.910
High training but lower indicates overfitting risk without external test sets.
ALK Inhibitors (Same dataset) [1]
3D-QSAR (CoMSIA)
0.988
0.730
0.904
CoMSIA provided better internal stability () due to better handling of steric fields.
Sigma-1 Receptor [3]
Docking + MD
N/A
N/A
correlation
MD revealed that rigid docking failed to predict the binding of bulky 4-benzyl piperidines; induced fit was required.
mTORC1 Inhibitors [4]
MLR / MNLR
> 0.80
> 0.60
0.54 - 0.57
Linear regression models struggled to generalize to external test sets compared to 3D methods.
References
Prediction of Antibacterial Properties of Piperazine Molecules using Machine Learning approach.
Source: ResearchGate.
URL:[Link]
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
Source: PubMed Central (PMC).
URL:[Link]
In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations.
Source: MDPI (Biophysica).
URL:[Link]
Challenges in Docking: Mini Review.
Source: JSciMed Central.
URL:[Link]
Validation
A Comparative Guide to 3-Methylpiperidine and Piperidine as Organocatalysts
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based ca...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis. Within this field, secondary amines have carved out a significant niche, particularly in their role as catalysts for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Piperidine, a simple and readily available six-membered heterocycle, has long been a workhorse in this domain. However, the exploration of substituted piperidines, such as 3-methylpiperidine, offers the potential for modulated reactivity and selectivity. This guide provides an in-depth comparative study of 3-methylpiperidine and piperidine, examining their structural nuances, catalytic efficacy, and mechanistic underpinnings to inform catalyst selection in research and development.
Structural and Physicochemical Properties: A Tale of Two Amines
The catalytic prowess of an amine is intrinsically linked to its structural and electronic properties. At first glance, 3-methylpiperidine is a close relative of piperidine, with the key distinction being the presence of a methyl group at the 3-position. This seemingly minor modification, however, imparts subtle yet significant differences in their physicochemical profiles.
The basicity of the amine is a critical factor in many catalytic cycles, influencing the rate of proton abstraction.[1] The methyl group in 3-methylpiperidine has a weak electron-donating effect, which is expected to slightly increase the basicity of the nitrogen atom compared to piperidine, although this effect is generally minimal.[1] A higher basicity can lead to a faster initial deprotonation step, potentially increasing the overall reaction rate.[1]
Steric Hindrance
Low
Moderate
The methyl group at the 3-position introduces steric bulk near the nitrogen atom. This can influence the catalyst's ability to approach the substrate and can affect the stability of transition states in the catalytic cycle.[1]
Comparative Catalytic Performance: Insights from the Knoevenagel Condensation
Direct, side-by-side comparative studies of 3-methylpiperidine and piperidine under identical reaction conditions are limited in the published literature.[1] However, by synthesizing available data and considering established structure-activity relationships, we can infer their relative performance. The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, serves as an excellent model for this comparison.[1]
Note: The performance data for 3-methylpiperidine is an estimation based on the anticipated effects of steric hindrance, which may slightly impede the catalytic cycle, leading to a modest decrease in yield and a longer reaction time compared to piperidine.[1]
The slightly lower estimated efficiency of 3-methylpiperidine can be attributed to the steric hindrance introduced by the methyl group.[1] This hindrance can impede the approach of the catalyst to the substrates and the formation of the necessary intermediates in the catalytic cycle.
Mechanistic Considerations: The Role of Iminium and Enamine Intermediates
Both piperidine and 3-methylpiperidine catalyze reactions such as the Knoevenagel condensation through a well-established mechanistic pathway involving the formation of key intermediates: an iminium ion and an enamine.[1][3]
The catalytic cycle can be visualized as follows:
Caption: Generalized catalytic cycle for amine-catalyzed condensation reactions.
In the initial step, the secondary amine reacts with the carbonyl compound (an aldehyde or ketone) to form a highly electrophilic iminium ion.[3][4] Concurrently, the amine also acts as a base to deprotonate the active methylene compound, generating a nucleophilic enolate or enamine.[3] These two activated species then react to form a new carbon-carbon bond. Subsequent elimination of water and regeneration of the catalyst furnishes the final α,β-unsaturated product.
The steric bulk of the 3-methyl group in 3-methylpiperidine can influence both the rate of iminium ion formation and the subsequent nucleophilic attack. While the increased basicity might favor the deprotonation step, the steric hindrance could be the dominant factor, leading to an overall slower reaction rate compared to piperidine.
Experimental Protocols: A General Procedure for the Knoevenagel Condensation
The following protocol for the synthesis of 2-benzylidenemalononitrile can be adapted for a comparative study of piperidine and 3-methylpiperidine.
Materials:
Benzaldehyde
Malononitrile
Piperidine or 3-Methylpiperidine (as catalyst)
Ethanol (absolute)
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Procedure:
To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1 equivalent) and malononitrile (1 equivalent).
Add absolute ethanol to dissolve the reactants.
To this solution, add the catalyst (piperidine or 3-methylpiperidine, typically 0.1 equivalents).
Attach a reflux condenser and heat the reaction mixture to reflux.
Monitor the progress of the reaction by thin-layer chromatography (TLC).
Upon completion, remove the heat source and allow the mixture to cool to room temperature.
The product will often crystallize out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry.
Caption: Experimental workflow for the Knoevenagel condensation.
Conclusion and Future Outlook
Piperidine remains a highly effective and widely utilized organocatalyst due to its low cost, ready availability, and high reactivity. However, in contexts where its use is restricted or where fine-tuning of reactivity is desired, 3-methylpiperidine presents itself as a viable alternative. The introduction of a methyl group at the 3-position introduces a degree of steric hindrance that can slightly temper its catalytic activity, potentially leading to increased selectivity in certain applications.
While direct comparative data is sparse, the principles of physical organic chemistry suggest that 3-methylpiperidine will generally exhibit slightly lower reaction rates and yields in reactions where steric access to the nitrogen is crucial. For laboratories seeking to move away from piperidine, 3-methylpiperidine offers a structurally similar option with a predictable, albeit slightly attenuated, catalytic profile.[1] Further side-by-side experimental studies are warranted to fully delineate the subtle yet potentially valuable differences in the catalytic behavior of these two foundational organocatalysts.
References
Pyrrolidine-Catalyzed Homo-Aldol Condensation Reactions of Aldehydes. Available at: [Link]
Knoevenagel Condensation Reaction. J&K Scientific LLC. Available at: [Link]
Navigating the Chiral Maze: A Comparative Guide to Assessing the Enantiomeric Purity of Piperidine Derivatives
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a cornerstone of modern pharmaceutical science. The piperidine scaffold is a privileged structure in me...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a cornerstone of modern pharmaceutical science. The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. When a chiral center is present, the enantiomers of a piperidine derivative can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory authorities mandate rigorous assessment and control of the enantiomeric composition of chiral drug candidates.
This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric purity of chiral piperidine derivatives. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to select and implement the optimal method for your specific analytical challenge.
The Analytical Gauntlet: An Overview of Key Techniques
The determination of enantiomeric excess (ee) for chiral piperidine derivatives primarily relies on chromatographic and spectroscopic methods. Each technique offers a unique combination of resolution, sensitivity, speed, and applicability. The principal methods include:
High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs)
Supercritical Fluid Chromatography (SFC) on Chiral Stationary Phases (CSPs)
Gas Chromatography (GC) on Chiral Capillary Columns
Capillary Electrophoresis (CE) with Chiral Selectors
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Auxiliaries
The choice of method is dictated by the physicochemical properties of the analyte, the required analytical performance, and available instrumentation.
At a Glance: Performance Comparison of Leading Techniques
The following table summarizes the key performance characteristics of the most common chromatographic techniques for the analysis of chiral piperidine derivatives.
Often required to introduce a chromophore for UV detection.[1][7]
Less frequently required than for GC.
Frequently necessary to increase volatility and improve peak shape.[1]
May be used to introduce charge or improve interaction with the chiral selector.
In-Depth Methodologies and Experimental Protocols
A robust analytical method is built on a foundation of sound scientific principles and meticulous execution. This section provides detailed insights and step-by-step protocols for each major technique.
Chiral HPLC is the most established and widely used technique for enantiomeric separations in the pharmaceutical industry.[1] Its versatility stems from the vast array of commercially available chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., derivatized cellulose and amylose) are particularly effective for a broad range of chiral compounds, including piperidine derivatives.
Causality of Experimental Choices:
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical parameter. Polysaccharide-based phases like Chiralpak® and Chiralcel® are often the first choice due to their broad applicability. The selection is based on the functional groups present on the piperidine derivative and their potential interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) with the chiral selector.
Mobile Phase Composition: In normal-phase mode, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The alcohol acts as a polar modifier, influencing retention times and enantioselectivity. Small amounts of an amine additive (e.g., diethylamine) are often added to the mobile phase to improve the peak shape of basic compounds like piperidines by minimizing interactions with residual silanol groups on the silica support. In polar mode, a mobile phase of 0.1% diethyl amine in ethanol has been successfully used.[7]
Derivatization: Many simple piperidine derivatives lack a UV chromophore, making detection by standard UV detectors challenging. Pre-column derivatization with a reagent that introduces a strongly UV-absorbing or fluorescent tag is a common strategy.[1] For example, derivatization with p-toluenesulfonyl chloride (PTSC) introduces a chromophore, enabling sensitive UV detection.[7]
Experimental Protocol: Enantiomeric Purity of Piperidin-3-amine by Chiral HPLC with Pre-column Derivatization
This protocol is based on a validated method for the estimation of (S)-piperidin-3-amine in (R)-piperidin-3-amine dihydrochloride.[7]
Derivatization:
Dissolve an accurately weighed amount of the piperidin-3-amine sample in a suitable solvent.
Add a solution of para-toluenesulfonyl chloride (PTSC) in the presence of a base (e.g., triethylamine or sodium bicarbonate) to the sample solution.
Allow the reaction to proceed to completion. The reaction introduces a chromophore into the analyte.
Chromatographic Conditions:
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).
Mobile Phase: 0.1% Diethylamine in Ethanol.
Flow Rate: 0.5 mL/min.
Column Temperature: 25 °C.
Detection: UV at 228 nm.
Injection Volume: 10 µL.
Data Analysis:
The two enantiomers will be separated with a resolution of greater than 4.0.[7]
Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers:
% ee = [(A_major - A_minor) / (A_major + A_minor)] x 100
Workflow for Chiral HPLC Analysis
Caption: Workflow for chiral HPLC analysis of piperidine derivatives.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced environmental impact.[1] By using supercritical carbon dioxide as the main component of the mobile phase, SFC dramatically reduces the consumption of organic solvents. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates and faster separations without compromising resolution.[1]
Causality of Experimental Choices:
Mobile Phase: The mobile phase in SFC typically consists of supercritical CO2 and an organic modifier, such as methanol or ethanol. The modifier is necessary to increase the solvent strength and improve the solubility of the analytes. Additives like isopropylamine or diethylamine are often included to improve the peak shape of basic compounds.
Stationary Phase: The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. Immobilized CSPs are particularly advantageous as they are compatible with a wider range of solvents.
Experimental Protocol: General Approach for Chiral SFC of Piperidine Derivatives
This protocol outlines a general approach, as specific conditions will vary depending on the analyte.
Sample Preparation:
Dissolve the piperidine derivative in a suitable solvent, typically the mobile phase modifier (e.g., methanol).
Chromatographic Conditions:
Column: Chiralpak IC (150 mm x 4.6 mm, 3 µm).
Mobile Phase: Isocratic mixture of CO2 and a modifier (e.g., 4% Methanol with 25 mM isopropylamine).
Flow Rate: 2.5 mL/min.
Backpressure: 150 bar.
Column Temperature: 40 °C.
Detection: UV or Mass Spectrometry (MS).
Data Analysis:
Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.
Logical Comparison for Method Selection
Caption: Decision tree for selecting an enantiomeric excess determination method.
Chiral Gas Chromatography (GC)
Chiral GC is a highly efficient technique for the separation of volatile and thermally stable enantiomers. For many piperidine derivatives, which may not be sufficiently volatile, a derivatization step is often required to increase their volatility and improve their chromatographic behavior.[1] Common derivatization agents for amines include acylating, silylating, or alkylating reagents.[1]
Causality of Experimental Choices:
Derivatization: This is a crucial step for non-volatile piperidines. Trifluoroacetic anhydride is a common derivatizing agent that reacts with the amine group to form a volatile trifluoroacetamide derivative. This not only increases volatility but can also improve chromatographic performance.
Chiral Stationary Phase: Cyclodextrin-based capillary columns are frequently used for the separation of a wide variety of chiral compounds, including derivatized amines.
Experimental Protocol: General Approach for Chiral GC of Piperidine Derivatives
Derivatization:
React the piperidine compound with a suitable derivatizing agent (e.g., trifluoroacetic anhydride) in an appropriate solvent. The reaction may require heating to ensure completion.
Chromatographic Conditions:
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Temperature Program: An initial oven temperature is held for a short period, then ramped to a final temperature to ensure separation of the enantiomers.
Injector and Detector Temperature: Maintained at a high enough temperature to prevent condensation of the analytes.
Data Analysis:
Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.
Chiral Capillary Electrophoresis (CE)
Chiral CE is a powerful technique that offers high separation efficiency, short analysis times, and minimal sample consumption.[4] The separation is achieved by adding a chiral selector to the background electrolyte (BGE).[6] Cyclodextrins are the most commonly used chiral selectors for a wide range of compounds.
Causality of Experimental Choices:
Chiral Selector: Sulfated β-cyclodextrin (S-β-CD) is an effective chiral selector for basic compounds like piperidine derivatives. The negatively charged sulfate groups on the cyclodextrin interact with the positively charged piperidine enantiomers, leading to the formation of transient diastereomeric complexes with different mobilities.
Background Electrolyte (BGE): The pH and composition of the BGE are critical. A phosphate buffer is commonly used to maintain a stable pH. The addition of an organic modifier, such as methanol, can influence the separation by altering the viscosity of the BGE and the solubility of the analytes.
Experimental Protocol: Chiral Separation of Piperazine Derivatives (Analogous to Piperidines) by CE
This protocol is based on a validated method for H1-antihistamine drugs containing a piperazine moiety.[8]
Sample Preparation:
Dissolve the sample in the BGE or a compatible solvent.
Electrophoretic Conditions:
Instrumentation: Capillary electrophoresis system with a UV detector.
Capillary: Fused-silica capillary.
Background Electrolyte (BGE): 100 mM phosphate buffer (pH 6.0) containing 34 mg/mL sulfated β-cyclodextrin (S-β-CD) and 40% (v/v) methanol.[8]
Voltage: Applied voltage will depend on the capillary dimensions and BGE.
Temperature: Controlled to ensure reproducibility.
Detection: UV detection at a suitable wavelength.
Data Analysis:
The method should demonstrate excellent linearity with coefficients of determination exceeding 0.99 for each enantiomer.[8]
Calculate the enantiomeric excess from the corrected peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid method for determining enantiomeric purity without the need for chromatographic separation. This is achieved by using a chiral auxiliary, which can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with an enantiomerically pure CDA to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer. A well-known example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid).[10]
Chiral Solvating Agents (CSAs): The analyte forms transient, non-covalent diastereomeric complexes with an enantiomerically pure CSA. This results in the splitting of signals in the NMR spectrum, corresponding to the two enantiomers.
Causality of Experimental Choices:
Choice of Chiral Auxiliary: The selection of the CDA or CSA depends on the functional groups present in the piperidine derivative. For amines, reagents that react with the nitrogen atom are used. The auxiliary should induce significant chemical shift differences between the diastereomeric derivatives or complexes for accurate integration.
Sample Preparation: The sample, the chiral auxiliary, and in some cases, a base or other additives are mixed in a suitable deuterated solvent in an NMR tube.
Experimental Protocol: General Approach for Enantiomeric Purity Determination by NMR using a Chiral Solvating Agent
Sample Preparation:
In an NMR tube, dissolve an accurately weighed amount of the chiral piperidine derivative in a suitable deuterated solvent (e.g., CDCl3).
Add a specific molar equivalent of the chiral solvating agent (e.g., (R,R)- or (S,S)-bis-thiourea derivative).
In some cases, an achiral base like DABCO may be added to facilitate complexation.
NMR Data Acquisition:
Acquire a high-resolution ¹H NMR spectrum.
Data Analysis:
Identify a pair of well-resolved signals corresponding to the two enantiomers.
Integrate the areas of these signals to determine the enantiomeric ratio and calculate the enantiomeric excess.
Validation of Analytical Methods
Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose. Method validation is a regulatory requirement and provides confidence in the accuracy and reliability of the results. According to the International Council for Harmonisation (ICH) guidelines (Q2(R2)), the following parameters should be evaluated for a chiral purity method:[7][11][12][13]
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Typical Acceptance Criteria for a Validated Chiral Purity Method:
Conclusion: A Strategic Approach to Enantiomeric Purity Assessment
The selection of an appropriate analytical method for determining the enantiomeric purity of chiral piperidine derivatives is a critical decision in the drug development process. Chiral HPLC and SFC are the workhorses of the pharmaceutical industry, offering a balance of versatility, resolution, and robustness. Chiral GC provides exceptional resolution for volatile compounds, while chiral CE is an excellent choice for high-efficiency separations of polar molecules with minimal sample consumption. NMR spectroscopy offers a rapid screening tool that does not require chromatographic separation.
A thorough understanding of the principles, advantages, and limitations of each technique, coupled with a systematic approach to method development and validation, is essential for ensuring the stereochemical integrity of chiral piperidine-containing drug candidates. This guide provides the foundational knowledge and practical protocols to navigate the complexities of chiral analysis and to confidently select and implement the most suitable method for your research and development needs.
References
Benchchem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem.
Glunz, L. J. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Regis Technologies, Inc.
Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. [Link]
Gala, F., et al. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
Nagy, Z. R., Tabi, T., & Gaspar, A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(16), 6189. [Link]
Sane, R. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
Ahuja, S. (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons.
Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
Orlandini, S., Gotti, R., & Furlanetto, S. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7058. [Link]
Sharma Gautam, L. N., Su, Y., Akhmedov, N. G., & Shi, X. (2014). Preparation of enantiomeric pure NH-piperidine.
Al-Rimawi, F., Krait, S., & Abushoffa, A. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. [Link]
Alfa Chemistry. (n.d.).
Babu, C. V. R., et al. (2014). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization.
Di Mola, I., et al. (2025).
Wieckowska, A., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
Al-Rimawi, F., et al. (2026). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.
ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and 10.
Greyhound Chromatography. (n.d.).
Google Patents. (n.d.).
De Borba, B. M., & Rohrer, J. S. (2013).
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 114-120.
Alexander, A., et al. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review.
Slideshare. (n.d.).
AMSbiopharma. (2025).
IntuitionLabs.ai. (2026). ICH Q2(R2)
Regis Technologies. (n.d.).
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Benchchem. (2025). Determining Enantiomeric Purity: A Comparative Guide for trans-2-Piperidin-1-ylcyclopentanol.
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Comparative Pharmacological Profiling of Novel Piperidine-Based Molecules: A Guide for Drug Discovery Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Its prevalence is a testament to its favorable physicochemical properties and its abilit...
Author: BenchChem Technical Support Team. Date: February 2026
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Its prevalence is a testament to its favorable physicochemical properties and its ability to interact with a wide array of biological targets. This guide provides a comparative pharmacological overview of novel piperidine-based molecules, offering insights into their diverse therapeutic applications, mechanisms of action, and the experimental methodologies crucial for their evaluation.
The Versatility of the Piperidine Scaffold: A Privileged Structure in Drug Design
The six-membered nitrogen-containing heterocycle of piperidine offers a unique combination of features that make it a "privileged scaffold" in drug discovery.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with protein binding pockets. Furthermore, the basic nitrogen atom can be readily modified to modulate physicochemical properties such as solubility and lipophilicity, which are critical for pharmacokinetic profiles.[1] These attributes have enabled the development of piperidine-containing drugs across a broad spectrum of therapeutic areas, including oncology, infectious diseases, and disorders of the central nervous system (CNS).[1][2]
This guide will focus on a comparative analysis of novel piperidine derivatives targeting three distinct and therapeutically significant protein families: G-protein coupled receptors (GPCRs), monoamine transporters, and viral entry targets.
Comparative Profiling of Piperidine-Based GPCR Modulators
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs. Piperidine-based molecules have been successfully developed as modulators of various GPCRs, including opioid and chemokine receptors.
Opioid Receptor Modulators: Beyond Morphine
The µ-opioid receptor (MOR) is the primary target for many potent analgesics, with morphine being the prototypical agonist.[3] However, MOR activation is also associated with significant side effects. Research into novel piperidine-based opioid receptor modulators aims to develop analgesics with improved safety profiles. A promising strategy involves the development of ligands with mixed efficacy, such as MOR agonists and δ-opioid receptor (DOR) antagonists.[4]
A comparative study of trans-3,4-dimethyl-4-arylpiperidine derivatives revealed the critical role of the phenolic hydroxyl group for opioid receptor affinity.[5] Replacement of this group with carbamate or carboxamide moieties resulted in analogs with comparable high affinity, and in some cases, an improved metabolic profile.[5]
Note: Specific Ki values for all compounds were not consistently available in the referenced literature. "Improved potency" and "Balanced affinity" are qualitative descriptions from the source.
CCR5 Antagonists: Blocking HIV-1 Entry
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells.[7][8] Piperidine-based molecules have emerged as potent allosteric antagonists of CCR5, effectively blocking the interaction between the viral envelope protein gp120 and the receptor.[7][8]
The mechanism of action of these small-molecule inhibitors involves inducing a conformational change in the second extracellular loop (ECL2) of CCR5, which prevents its recognition by gp120.[8] Comparative studies of oximino-piperidino-piperidine and piperazine-based CCR5 antagonists have elucidated the structure-activity relationships (SAR) governing their potency and selectivity.[7][9]
Table 2: Comparative Inhibitory Activity of Piperidine-Based CCR5 Antagonists
Piperidine Derivatives as Monoamine Transporter Inhibitors
Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels in the synapse and are important targets for antidepressants and treatments for substance abuse disorders. Piperidine-based analogs of cocaine have been extensively studied to develop potent and selective monoamine reuptake inhibitors with reduced abuse liability.[11][12][13][14]
SAR studies have shown that modifications to the piperidine ring, such as the nature of the substituent at the 4-position and alterations to the nitrogen atom, significantly impact affinity and selectivity for the different transporters.[12][13][14] For instance, N-demethylation of certain piperidine-based ligands can enhance activity at SERT and NET.[13][14]
Experimental Protocols for Pharmacological Profiling
The objective comparison of novel piperidine-based molecules relies on standardized and robust experimental protocols. Below are detailed methodologies for key assays used in their pharmacological characterization.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Principle: This assay measures the ability of a test compound to compete with a radioactively labeled ligand for binding to a receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated.[15]
Detailed Protocol:
Membrane Preparation:
Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[16]
Centrifuge the homogenate to pellet the membranes.[16]
Wash the membrane pellet and resuspend it in an appropriate assay buffer.[16]
Determine the protein concentration of the membrane preparation.[16]
Assay Setup:
In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.[15][16]
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled competing ligand).[16]
Incubation:
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.[16]
Filtration and Washing:
Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.[15][16]
Wash the filters with ice-cold wash buffer to remove unbound radioligand.[16]
Detection and Data Analysis:
Measure the radioactivity retained on the filters using a scintillation counter.[16]
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
Workflow Diagram:
Caption: Workflow for a typical radioligand binding assay.
GPCR Functional Assay (Calcium Mobilization)
Objective: To determine the functional activity (agonist or antagonist) of a test compound at a Gq-coupled GPCR.
Principle: Activation of Gq-coupled GPCRs leads to an increase in intracellular calcium concentration ([Ca2+]i). This assay uses a calcium-sensitive fluorescent dye that exhibits increased fluorescence upon binding to Ca2+, allowing for the measurement of receptor activation.
Detailed Protocol:
Cell Culture and Dye Loading:
Plate cells expressing the target GPCR in a 96-well plate and grow to confluence.
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer.
Incubate the cells to allow for dye uptake and de-esterification.
Compound Addition:
For antagonist testing, pre-incubate the cells with varying concentrations of the test compound.
For agonist testing, add varying concentrations of the test compound directly to the dye-loaded cells.
For antagonist testing, after pre-incubation, add a known agonist at a fixed concentration (e.g., EC80).
Fluorescence Measurement:
Immediately after compound addition, measure the fluorescence intensity over time using a fluorescence plate reader.
Data Analysis:
For agonist activity, plot the change in fluorescence against the log concentration of the test compound to determine the EC50 value.
For antagonist activity, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50 value.
Workflow Diagram:
Caption: Workflow for a calcium mobilization functional assay.
Signaling Pathways of Piperidine-Based Molecules
Understanding the signaling pathways modulated by novel piperidine-based molecules is crucial for elucidating their mechanism of action and predicting their physiological effects.
GPCR Signaling Cascade
The following diagram illustrates a generalized signaling pathway for a Gq-coupled GPCR, a common target for piperidine-based modulators.
The piperidine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. The comparative pharmacological profiling of new piperidine-based molecules is essential for identifying candidates with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation of these promising compounds. Future research will undoubtedly uncover new biological targets for piperidine derivatives and lead to the development of next-generation medicines for a wide range of diseases.
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